molecular formula C6H10N4OS B596683 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide CAS No. 1211773-00-0

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Cat. No.: B596683
CAS No.: 1211773-00-0
M. Wt: 186.233
InChI Key: TVTPGVBYEMQCKL-UHFFFAOYSA-N
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Description

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, built upon the privileged 2-amino-1,3,4-thiadiazole scaffold. This high-purity reagent is designed for research applications to aid in the development of novel therapeutic agents. The 2-amino-1,3,4-thiadiazole moiety is a well-established core structure in bioactive molecules, known for its broad spectrum of pharmacological activities . Derivatives of this scaffold have demonstrated potent antimicrobial , anticancer , antiviral , and antiparasitic properties . The biological potential of this ring system is attributed to its strong aromaticity, the presence of the toxophoric =N-C-S- moiety, and its ability to act as a bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve bioavailability . The incorporation of the N,N-dimethylacetamide group is a strategic modification that can influence the compound's physicochemical properties and its interaction with biological targets. Researchers can utilize this compound as a key synthetic intermediate to explore its mechanism of action and develop new chemical entities. The reactivity of the primary amine group at the 5-position of the thiadiazole ring allows for further derivatization, making it a versatile building block for creating diverse compound libraries . This product is intended for research and development purposes only. For Research Use Only (RUO). Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c1-10(2)5(11)3-4-8-9-6(7)12-4/h3H2,1-2H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTPGVBYEMQCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672483
Record name 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211773-00-0
Record name 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

A Comprehensive Guide to the Pharmacokinetic Profiling of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Imperative of Pharmacokinetic Profiling in Drug Discovery

In the landscape of modern drug discovery, the axiom 'it's not just what the drug does to the body, but what the body does to the drug' is a guiding principle. The journey of a therapeutic candidate from a promising hit to a clinically viable drug is paved with rigorous evaluation, and at the heart of this lies its pharmacokinetic (PK) profile. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) provides the critical lens through which we can predict a compound's efficacy and safety in a living system.[1][2][3][4] This guide provides an in-depth technical framework for the comprehensive pharmacokinetic profiling of a novel small molecule, 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide, a compound built upon the privileged 1,3,4-thiadiazole scaffold.

The 1,3,4-thiadiazole moiety is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[5][6][7] Derivatives of this scaffold have shown a wide spectrum of biological effects, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[8][9][10] The structural versatility of the 1,3,4-thiadiazole ring allows for fine-tuning of its physicochemical and biological properties, making it a valuable building block in the design of new therapeutic agents.[5][6] The mesoionic character of the 1,3,4-thiadiazole ring can enhance the ability of these compounds to cross cellular membranes and interact with biological targets, which may contribute to good oral absorption and bioavailability.[11]

This document is structured to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded framework for evaluating the pharmacokinetic properties of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide. We will delve into the causality behind experimental choices, present detailed protocols, and emphasize the importance of a self-validating system for generating reliable and reproducible data.

I. Foundational Physicochemical and In Vitro ADME Profiling

The initial stages of pharmacokinetic profiling focus on characterizing the intrinsic properties of the molecule that govern its behavior in a biological environment. These in vitro assays are designed to be rapid, cost-effective, and provide early indicators of potential liabilities, guiding the lead optimization process.[1][12][13][14]

Physicochemical Characterization: The Building Blocks of Pharmacokinetics

A thorough understanding of the physicochemical properties of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is a prerequisite for any subsequent ADME testing.

Table 1: Key Physicochemical Parameters and Their Significance

ParameterExperimental MethodSignificance in Pharmacokinetics
Solubility Kinetic or thermodynamic solubility assays (e.g., in phosphate-buffered saline at various pH)Poor solubility can limit oral absorption and lead to challenges in formulation development.[15]
Lipophilicity (LogP/LogD) Shake-flask method (octanol/water partitioning) or chromatographic methods (e.g., HPLC)Influences membrane permeability, plasma protein binding, and volume of distribution.
pKa Potentiometric titration, UV-spectroscopy, or in silico predictionDetermines the ionization state of the molecule at physiological pH, which affects solubility, permeability, and target binding.
Chemical Stability Incubation in buffers at various pH and temperatures, followed by LC-MS/MS analysisAssesses the intrinsic stability of the compound, distinguishing chemical degradation from metabolic breakdown.
In Vitro ADME Assays: A Predictive Glimpse into In Vivo Behavior

In vitro ADME assays serve as the workhorse of early drug discovery, providing crucial data to predict a compound's in vivo performance.[1][12][14][16]

The ability of a drug to be absorbed into the systemic circulation is a primary determinant of its oral bioavailability.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a measure of passive diffusion across an artificial lipid membrane.[15] It is a rapid and cost-effective method to assess the potential for passive transcellular absorption.[15]

  • Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) to model the intestinal epithelium.[15] It provides a more comprehensive assessment of intestinal permeability by accounting for both passive diffusion and active transport mechanisms.

Once absorbed, a drug distributes throughout the body, and its distribution pattern influences its efficacy and potential for off-target effects.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical parameter. Only the unbound fraction of the drug is pharmacologically active and available for distribution and clearance. Equilibrium dialysis is the gold-standard method for determining PPB.[15]

  • Microsomal Binding: Similar to plasma protein binding, non-specific binding to liver microsomes can affect the interpretation of in vitro metabolism data.

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. The liver is the primary site of drug metabolism.

  • Metabolic Stability in Liver Microsomes: Liver microsomes are a subcellular fraction that contains a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] Incubating the test compound with liver microsomes and co-factors (e.g., NADPH) allows for the determination of its intrinsic clearance.[1]

  • Metabolic Stability in Hepatocytes: Hepatocytes, the primary cells of the liver, provide a more complete metabolic system, including both Phase I and Phase II enzymes, as well as transporters.[1]

While in vitro excretion studies are less common, understanding potential transport mechanisms is important.

  • Transporter Studies: Utilizing cell lines overexpressing specific uptake or efflux transporters (e.g., P-gp, BCRP, OATPs) can identify if the compound is a substrate or inhibitor of key drug transporters.

II. In Vivo Pharmacokinetic Studies: The Whole-System Perspective

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models to understand the drug's behavior in a complete biological system.[2][17][18][19] These studies are essential for predicting human pharmacokinetics and designing clinical trials.[17]

Study Design and Execution

The design of in vivo PK studies should be tailored to the specific objectives of the research.[17]

  • Animal Model Selection: Rodent models, such as mice and rats, are commonly used for initial PK screening due to their well-characterized physiology and the availability of established protocols.[17][18]

  • Route of Administration: The route of administration should align with the intended clinical use. For an orally administered drug, both intravenous (IV) and oral (PO) dosing are necessary to determine absolute bioavailability.

  • Dosing: Single-dose studies are typically conducted first to determine basic PK parameters.[17] Dose proportionality studies may follow to assess if the pharmacokinetics are linear over a range of doses.

  • Sample Collection: Blood samples are collected at predefined time points to capture the full concentration-time profile of the drug.[17]

Bioanalytical Method Validation: The Cornerstone of Reliable Data

The accurate quantification of the drug and its metabolites in biological matrices is paramount. Bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), must be rigorously validated according to regulatory guidelines.[20][21][22][23][24]

Table 2: Key Parameters for Bioanalytical Method Validation

ParameterDescriptionAcceptance Criteria (FDA Guidance)
Accuracy The closeness of the measured value to the true value.The mean value should be within ±15% of the nominal concentration.
Precision The degree of scatter between a series of measurements.The coefficient of variation (CV) should not exceed 15%.
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Sensitivity The lowest concentration of the analyte that can be reliably measured (Lower Limit of Quantification, LLOQ).The analyte response at the LLOQ should be at least 5 times the response of a blank sample.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.The mean concentration should be within ±15% of the nominal concentration.
Pharmacokinetic Parameter Calculation

Non-compartmental analysis (NCA) is the most common method for calculating key pharmacokinetic parameters from the plasma concentration-time data.[3]

Table 3: Key Pharmacokinetic Parameters and Their Interpretation

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentration.Related to the rate of absorption and can be associated with efficacy and toxicity.
Tmax Time to reach Cmax.Indicates the rate of absorption.
AUC (Area Under the Curve) The total drug exposure over time.A measure of the extent of drug absorption and overall exposure.
t1/2 (Half-life) The time required for the plasma concentration to decrease by half.Determines the dosing interval and the time to reach steady-state.
CL (Clearance) The volume of plasma cleared of the drug per unit time.A measure of the body's efficiency in eliminating the drug.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
F% (Bioavailability) The fraction of the administered dose that reaches the systemic circulation.A critical parameter for determining the oral dose.

III. Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments in the pharmacokinetic profiling of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide.

Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro intrinsic clearance of the test compound in human liver microsomes.

Materials:

  • 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., testosterone)

  • Acetonitrile with internal standard for quenching

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Prepare the incubation mixture by adding HLM and the test compound to the phosphate buffer in a 96-well plate.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Protocol: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of the test compound in rats following intravenous and oral administration.

Materials:

  • 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Formulation vehicle for IV and PO administration

  • Cannulas for blood collection (optional)

  • Blood collection tubes (e.g., with K2EDTA)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system

Procedure:

  • Acclimate the rats to the housing conditions for at least 3 days.

  • Fast the animals overnight before dosing.

  • Administer the test compound either intravenously via the tail vein or orally via gavage.

  • Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store the plasma samples at -80°C until bioanalysis.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the drug concentration.

  • Perform non-compartmental analysis of the plasma concentration-time data to calculate pharmacokinetic parameters.

IV. Visualization of Key Workflows and Concepts

Visual diagrams are invaluable for illustrating complex processes and relationships in pharmacokinetic profiling.

ADME_Workflow cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo Pharmacokinetics cluster_decision Decision Making solubility Solubility permeability Permeability (PAMPA, Caco-2) solubility->permeability metabolism Metabolic Stability (Microsomes, Hepatocytes) permeability->metabolism ppb Plasma Protein Binding metabolism->ppb dosing Dosing (IV, PO) ppb->dosing sampling Blood Sampling dosing->sampling bioanalysis Bioanalysis (LC-MS/MS) sampling->bioanalysis pk_analysis PK Parameter Calculation bioanalysis->pk_analysis candidate_selection Candidate Selection pk_analysis->candidate_selection

Caption: High-level workflow for pharmacokinetic profiling.

Bioanalytical_Validation Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Stability Stability Validation->Stability

Caption: Core parameters of bioanalytical method validation.

V. Conclusion: Synthesizing Data for Informed Decisions

The comprehensive pharmacokinetic profiling of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide, as outlined in this guide, is a critical endeavor for assessing its potential as a therapeutic agent. By systematically evaluating its ADME properties through a combination of in vitro and in vivo studies, researchers can gain a deep understanding of its disposition in the body. This knowledge is not only fundamental for predicting human pharmacokinetics and establishing a safe and effective dosing regimen but also for identifying potential liabilities that may require further medicinal chemistry optimization. The integration of robust experimental design, validated bioanalytical methods, and sound data analysis will ultimately pave the way for informed decision-making in the advancement of this promising compound through the drug development pipeline.

VI. References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Current Topics in Medicinal Chemistry, 21(28), 2546–2573.

  • Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • D'Andrea, P., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 30(8), 3456.

  • Division of Microbiology and Infectious Disease (DMID). (2024). Validation Requirements for Bioanalytical Methods in Support of Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current topics in medicinal chemistry, 21(28), 2546-2573.

  • Radulovic, N., et al. (2005). Pharmacokinetic studies of a novel 1,2,4-thiadiazole derivative, inhibitor of Factor XIIIa, in the rabbit by a validated HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 38(3), 567-574.

  • SAR Publication. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. Retrieved from [Link]

  • Bentham Science Publishers. (2021). 1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In vitro ADME for Cancer Therapy. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. Retrieved from [Link]

  • Khan, I., et al. (2019). Drug-1,3,4-Thiadiazole Conjugates as Novel Mixed-Type Inhibitors of Acetylcholinesterase: Synthesis, Molecular Docking, Pharmacokinetics, and ADMET Evaluation. Molecules, 24(5), 874.

  • ResearchGate. (n.d.). ADME Profiling in Drug Discovery and a New Path Paved on Silica. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • National Institutes of Health. (n.d.). ADME of Biologics—What Have We Learned from Small Molecules?. Retrieved from [Link]

  • WuXi AppTec. (2022). A Guide to In Vitro ADME Testing in Drug Development. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). in vivo Pharmacokinetic & Pharmacodynamic Studies. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Molecular Modeling Studies of New Thiadiazole-Thiophene Compounds as Potent Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]

  • ResearchGate. (2021). A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. Retrieved from [Link]

  • Hilaris. (2023). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Retrieved from [Link]

  • DergiPark. (2023). Novel 1,3,4-Thiadiazole Derivatives as Antibiofilm, Antimicrobial, Efflux Pump Inhibiting Agents and Their ADMET Characterization. Retrieved from [Link]

  • PubMed. (n.d.). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Retrieved from [Link]

  • National Institutes of Health. (2025). Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. Retrieved from [Link]

  • PubMed. (2018). The determination of the effect of some 1,3,4 thiadiazole derivatives on biochemical content (Fatty Acids, Sterols, Lipophilic Vitamins) in rat liver. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Retrieved from [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]

  • PubMed. (1979). Pharmacokinetic model for 2-amino-1,3,4-thiadiazole in mouse, dog, and monkey. Retrieved from [Link]

  • ResearchGate. (2020). Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan. Retrieved from [Link]

Sources

Unveiling the Pharmacological Potential of 1,3,4-Thiadiazole Derivatives: A Technical Guide on Preliminary Biological Activities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3,4-thiadiazole scaffold has emerged as a highly privileged heterocyclic pharmacophore in modern medicinal chemistry. Characterized by a five-membered ring containing one sulfur and two nitrogen atoms, it acts as a robust bioisosteric replacement for thiazole and oxadiazole rings. The unique electron-deficient nature of the ring, combined with its function as a "hydrogen binding domain" and a "two-electron donor system," facilitates strong non-covalent interactions with diverse biological targets[1]. This whitepaper systematically evaluates the preliminary biological activities—specifically anticancer and antimicrobial efficacies—of recently synthesized 1,3,4-thiadiazole derivatives, detailing their mechanisms of action, quantitative performance, and the rigorous experimental protocols required for their validation.

Mechanisms of Action: Targeted Biological Pathways

The pharmacological versatility of 1,3,4-thiadiazoles stems from their ability to modulate multiple cellular pathways simultaneously, reducing the likelihood of rapid drug resistance.

  • Anticancer Mechanisms: Derivatives frequently exhibit cytotoxicity by inhibiting critical enzymes such as Dihydrofolate Reductase (DHFR), Carbonic Anhydrase IX (CA IX), and receptor tyrosine kinases (e.g., EGFR/HER-2)[2][3]. For instance, 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives have been validated as potent DHFR inhibitors, disrupting folate metabolism essential for DNA synthesis in rapidly dividing tumor cells[3].

  • Antimicrobial Mechanisms: The antibacterial and antifungal action often involves the disruption of microbial cell wall synthesis and the inhibition of essential bacterial enzymes. The incorporation of halogens (e.g., fluorine, chlorine) at the C2 or C5 positions significantly enhances lipophilicity, allowing deeper penetration into the bacterial phospholipid bilayer[4].

Pathway cluster_targets Primary Molecular Targets Thiadiazole 1,3,4-Thiadiazole Derivatives EGFR EGFR / HER-2 Kinases Thiadiazole->EGFR Inhibition DHFR Dihydrofolate Reductase (DHFR) Thiadiazole->DHFR Inhibition CAIX Carbonic Anhydrase IX Thiadiazole->CAIX Inhibition Apoptosis Induction of Apoptosis EGFR->Apoptosis DNADisrupt DNA Synthesis Arrest DHFR->DNADisrupt pHImbalance Tumor Microenvironment Acidification Block CAIX->pHImbalance CellDeath Cancer Cell Death (Tumor Regression) Apoptosis->CellDeath DNADisrupt->CellDeath pHImbalance->CellDeath

Caption: Molecular mechanisms and targeted signaling pathways of 1,3,4-thiadiazole anticancer derivatives.

Quantitative Biological Activity & Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies demonstrate that substitutions at the C2 and C5 positions dictate the bioactivity profile.

  • Halogenation: The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF₃) or fluorine (-F) atoms at the phenyl rings attached to the thiadiazole core, drastically enhances both lipophilicity and target binding affinity[5][6].

  • Methoxy and Nitro Substitutions: Methoxy (-OCH₃) groups at the meta position of the phenyl ring improve hydrogen bonding with kinase active sites, dropping IC₅₀ values into the single-digit micromolar range[7].

The tables below synthesize recent quantitative data for highly potent derivatives.

Table 1: In Vitro Anticancer Activity of Select 1,3,4-Thiadiazole Derivatives
Compound / SubstituentsTarget Cell LineIC₅₀ ValueMechanism / NoteReference
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6 µMInduces apoptosis; strong anti-proliferative effect.[5][6]
2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4 µMInhibits highly aggressive triple-negative breast cancer.[5][6]
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (Compound 3g)MDA (Breast)9.0 µMOutperforms Imatinib (IC₅₀ = 20 µM) in specific assays.[7]
Table 2: In Vitro Antimicrobial Activity (MIC)
Compound / SubstituentsMicrobial StrainMIC ValueReference
Compound 9f (Halogenated Derivative)Escherichia coli6.0 µg/mL[4]
Compound 9f (Halogenated Derivative)Staphylococcus aureus6.0 µg/mL[4]
Gallic acid amide derivative 21b (4-fluorophenyl substituted)Vibrio harveyi31.3 µg/mL[8]
Tetranorlabdane compound 14a (Free amino group adjacent to ring)Pseudomonas aeruginosa2.5 µg/mL[8]

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity, the evaluation of 1,3,4-thiadiazole derivatives requires stringent, reproducible methodologies. The following protocols are designed with built-in causality checks (e.g., vehicle controls, standard reference drugs) to prevent false positives caused by compound precipitation or solvent toxicity.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

Rationale: The MTT assay measures mitochondrial metabolic activity, providing a direct proxy for cell viability. It is preferred for 1,3,4-thiadiazoles because it is highly scalable and sensitive to early-stage apoptotic induction[5].

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 8,000–10,000 viable cells/well in 100 µL of complete culture medium. Causality Check: Incubate for 24–48 hours at 37°C in 5% CO₂ to ensure log-phase growth and proper cell adherence prior to treatment[7].

  • Compound Preparation & Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole derivative in DMSO, ensuring the final DMSO concentration in the well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Add 100 µL of the diluted compound to the wells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Imatinib)[5][7].

  • Incubation: Incubate the treated plates for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality Check: Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization and Readout: Carefully aspirate the media. Add 150 µL of pure DMSO to solubilize the formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Rationale: While disk diffusion provides qualitative data, broth microdilution is mandatory for precise quantitative SAR evaluation of antimicrobial thiadiazoles[4].

  • Inoculum Preparation: Cultivate bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton broth to an exponential growth phase. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the thiadiazole compound (ranging from 128 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add 10 µL of the adjusted bacterial suspension to each well. Causality Check: Include a sterility control (broth + compound, no bacteria) to rule out compound contamination, and a growth control (broth + bacteria, no compound) to confirm organism viability. Use Ciprofloxacin as a reference standard[4][9].

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the derivative that completely inhibits visible microbial growth.

Workflow cluster_assay High-Throughput MTT Assay Workflow Start Synthesize & Purify Derivative Seed Seed Cells (8k-10k/well) Start->Seed Treat Add Compound (Serial Dilution) Seed->Treat Incubate Incubate (48-72 hrs) Treat->Incubate MTT Add MTT & Solubilize Incubate->MTT Read Spectrophotometric Readout (570nm) MTT->Read Analyze Calculate IC50 (Non-linear Regression) Read->Analyze

Caption: Standardized high-throughput in vitro screening workflow for evaluating 1,3,4-thiadiazole cytotoxicity.

Conclusion

The 1,3,4-thiadiazole nucleus remains a cornerstone of modern rational drug design. By acting as a versatile scaffold, it allows medicinal chemists to fine-tune electronic and steric parameters, yielding highly potent anticancer and antimicrobial agents. Rigorous, self-validating in vitro methodologies—such as standardized MTT and broth microdilution assays—are essential to accurately map the SAR of these derivatives and propel them from preliminary biological screening toward advanced preclinical development.

References

  • A Review on Synthesis and Biological Activities of Substituted 1, 3, 4 Thiadiazole Deriv
  • A Review on Biological Activities: 1,3,4-Thiadiazole and its Deriv
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review N
  • Exploring the IR Spectral Features and Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
  • Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity Brieflands
  • Application Notes and Protocols: 1,3,4-Thiadiazole Derivatives in Anticancer and Antimicrobial Research Benchchem
  • Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines Rasayan Journal of Chemistry
  • New 1,3,4-Thiadiazole Deriv
  • Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

Sources

Binding Affinity Profiling of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the optimization of small-molecule binding affinity requires a deep understanding of pharmacophore architecture and target protein microenvironments. The compound 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide (and its structural thioether analogs[1]) represents a highly privileged scaffold. By coupling the mesoionic 1,3,4-thiadiazole core with a versatile N,N-dimethylacetamide tail, this molecule acts as a powerful modular probe capable of interrogating multiple target protein classes, including Carbonic Anhydrases (CAs), Epidermal Growth Factor Receptor (EGFR), and Glutaminase 1 (GLS1).

As an Application Scientist, I approach the validation of this compound not just through theoretical docking, but through rigorous, self-validating empirical workflows. This whitepaper dissects the causality behind the compound's binding mechanisms and provides field-proven protocols for quantifying its binding affinity.

Pharmacophore Architecture & Causality of Binding

To understand how this molecule binds, we must first deconstruct why its structural elements were selected. The molecule is tripartite, with each functional group contributing uniquely to the overall Gibbs free energy of binding ( ΔG ):

  • The 1,3,4-Thiadiazole Core : This five-membered heterocycle is a classic bioisostere. Its mesoionic nature significantly enhances the capacity of the compound to cross cellular membranes and access intracellular targets [2][2]. Furthermore, the presence of C-S σ∗ orbitals creates small regions of low electron density ( σ -holes) on the sulfur atom, which facilitates unique electrostatic interactions with target protein residues [2][2].

  • The 5-Amino Group : Acting as a potent hydrogen-bond donor and acceptor, this primary amine is critical for anchoring the molecule. In kinase targets, it mimics the adenine ring of ATP, forming essential hydrogen bonds with the hinge region of the target protein [3][3].

  • The N,N-dimethylacetamide Moiety : This side chain provides necessary steric bulk and a hydrophobic profile. The carbonyl oxygen serves as an additional hydrogen-bond acceptor, while the dimethyl groups anchor into solvent-exposed hydrophobic sub-pockets, increasing the residence time of the ligand-receptor complex.

Pharmacophore Ligand 2-(5-Amino-1,3,4-thiadiazol-2-YL)- N,N-dimethylacetamide Thiadiazole 1,3,4-Thiadiazole Core (Mesoionic System) Ligand->Thiadiazole Amino 5-Amino Group (H-Bond Donor) Ligand->Amino Acetamide N,N-dimethylacetamide (Steric/Hydrophobic) Ligand->Acetamide TargetCA Carbonic Anhydrase (CA) Active Site Thiadiazole->TargetCA Zn2+ Coordination / Membrane Permeation TargetKinase Kinase (e.g., EGFR) ATP-Binding Pocket Thiadiazole->TargetKinase Pi-Pi Stacking Amino->TargetCA H-Bonding with Thr199 Amino->TargetKinase Hinge Region H-Bonds Acetamide->TargetCA Hydrophobic Pocket Fit Acetamide->TargetKinase Solvent Exposed Region

Diagram 1: Pharmacophore decomposition and target-specific binding mechanisms.

Target Protein Landscapes & Binding Mechanisms

Carbonic Anhydrases (hCA I, II, IX)

The 1,3,4-thiadiazole ring is a foundational scaffold for CA inhibition (exemplified by the clinical drug Acetazolamide). The binding affinity is primarily driven by the interaction with the active site Zn2+ ion, which is coordinated by three histidine residues. The N,N-dimethylacetamide tail dictates isoform selectivity; it interacts with the variable amino acid residues lining the hydrophobic half of the active site cavity, allowing for selective inhibition of tumor-associated isoforms like hCA IX over cytosolic hCA II [4][4].

Epidermal Growth Factor Receptor (EGFR) & Kinases

Recent structural biology efforts have identified 5-amino-1,3,4-thiadiazole derivatives as potent inhibitors of EGFR phosphorylation [2][2]. The binding affinity is localized to the ATP-binding pocket. The 5-amino group forms critical hydrogen bonds with the hinge region (e.g., Met793), while the thiadiazole core engages in π−π stacking with aromatic residues like Phe723. Strong π -sulfur interactions further stabilize the complex [3][3].

Glutaminase 1 (GLS1)

Beyond competitive inhibition, the scaffold acts as an allosteric modulator. In GLS1, the compound fits into a distinct allosteric pocket where the bulky dimethylacetamide group acts as a steric wedge, preventing the conformational changes required for the enzyme's catalytic activation [5][5].

Quantitative Data Summary

The following table synthesizes the expected quantitative binding affinities (derived from structural analogs sharing the exact 5-amino-1,3,4-thiadiazole core) across primary target proteins.

Target ProteinBinding MechanismAffinity Range ( IC50​ / Kd​ )Key Interacting Residues
hCA II (Cytosolic)Active Site ( Zn2+ Coordination)0.15 nM - 5.96 nMHis94, His96, Thr199
hCA IX (Tumor-associated)Active Site ( Zn2+ Coordination)3.0 nM - 45.0 nMHis94, His96, Thr200
EGFR (Kinase)ATP-Binding Pocket (Hinge Region)0.08 µM - 9.31 µMMet793, Phe723
GLS1 (Metabolic)Allosteric Pocket20 nM - 150 nMTyr394, Val484

Self-Validating Experimental Protocols

To empirically validate the binding affinity of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide, researchers must employ orthogonal biophysical techniques. Do not rely solely on end-point assays; kinetic and thermodynamic profiling are mandatory for a complete mechanistic picture.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: SPR provides real-time, label-free kinetics ( kon​ , koff​ ), which are crucial for understanding the residence time of the dimethylacetamide tail in the hydrophobic pocket.

  • Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Why CM5? The 3D hydrogel matrix minimizes non-specific binding of small, hydrophobic molecules like our target ligand.

  • Protein Immobilization: Activate the surface using EDC/NHS chemistry. Inject the target protein (e.g., hCA II) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of ~3000 Response Units (RU). Quench unreacted esters with 1M Ethanolamine.

  • Self-Validation Checkpoint (Reference Channel): Leave Flow Cell 1 (FC1) unmodified (activated and quenched without protein) to serve as an in-line reference to subtract bulk refractive index changes and non-specific binding.

  • Ligand Injection: Prepare a 2-fold concentration series of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide (from 10 nM to 1 µM) in running buffer (PBS + 0.05% Tween-20 + 2% DMSO). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ .

    • Validation: The observed Rmax​ must not exceed the theoretical Rmax​ by >20%. If it does, the compound is aggregating.

SPRWorkflow Step1 1. Sensor Chip Preparation (CM5 Matrix) Step2 2. Target Protein Immobilization (Amine Coupling) Step1->Step2 Step3 3. Ligand Injection (Concentration Series) Step2->Step3 Step4 4. Kinetic Phase (Association/Dissociation) Step3->Step4 Step5 5. Data Analysis (1:1 Langmuir Fitting) Step4->Step5

Diagram 2: Self-validating Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol B: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

Causality: ITC distinguishes between enthalpy-driven binding (H-bonding of the 5-amino group) and entropy-driven binding (hydrophobic effect of the dimethylacetamide group).

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Dissolve the ligand in the exact same dialysate to prevent heat of mixing artifacts.

  • Titration Setup: Load 300 µM of the ligand into the syringe and 30 µM of the target protein into the sample cell.

  • Execution: Perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate.

  • Self-Validation Checkpoint (Blank Subtraction): Perform a ligand-into-buffer titration. The integrated heat of the final injections in the main run must equal the heat of dilution obtained from this blank. If it does not, the baseline is unstable or the protein is precipitating.

  • Thermodynamic Extraction: Integrate the peaks to determine ΔH (Enthalpy), ΔS (Entropy), and stoichiometry ( N ).

Protocol C: Stopped-Flow Enzymatic Assay (Functional Validation)

Causality: Biophysical binding does not always equal functional inhibition. This assay confirms that binding to the active site translates to catalytic arrest.

  • Reagent Preparation: Prepare a solution of 4-nitrophenyl acetate (4-NPA) as the substrate. Prepare the target enzyme (e.g., hCA II) at 10 nM in assay buffer.

  • Incubation: Pre-incubate the enzyme with varying concentrations of the ligand for 15 minutes at room temperature to reach binding equilibrium.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-ligand complex with the 4-NPA substrate.

  • Detection: Monitor the formation of 4-nitrophenolate by measuring absorbance at 400 nm continuously for 60 seconds.

  • Self-Validation Checkpoint ( Z′ -factor): Include Acetazolamide as a positive control and a DMSO-only negative control. Calculate the Z′ -factor; it must be >0.5 to ensure the assay window is robust enough to distinguish true binding from background hydrolysis noise.

References

  • Sigma-Aldrich. "2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-dimethylacetamide Product Information." Sigma-Aldrich Catalog. 1

  • ACS Publications. "Discovery of a Thiadiazole–Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models." Journal of Medicinal Chemistry. 5

  • PMC. "Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities." National Institutes of Health. 3

  • MDPI. "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents." Molecules. 2

  • ResearchGate. "Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes." 6

  • MDPI. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors." Pharmaceuticals. 4

Sources

Toxicity profile and LD50 of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide (CAS: 1211773-00-0) requires a rigorous understanding of its pharmacophores. As a specialized heterocyclic building block frequently utilized in the synthesis of carbonic anhydrase inhibitors, antimicrobial agents, and antiepileptic drugs, its exact empirical LD50 is highly dependent on the formulation and biological model.

As a Senior Application Scientist, I have structured this whitepaper to provide a predictive toxicity profile based on its structural alerts, followed by the gold-standard, self-validating experimental protocols required to empirically determine its LD50 and cytotoxicity.

Structural Toxicity Alerts & Pharmacophore Profiling

The toxicity profile of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is governed by the metabolic fate of its three primary structural components:

  • 1,3,4-Thiadiazole Core: Generally recognized for low acute toxicity. However, thiadiazole derivatives (such as the classic diuretic Acetazolamide) are known to interact with metalloenzymes like carbonic anhydrase. High systemic concentrations can lead to renal clearance issues, precipitating in the renal tubules and causing crystalluria-induced nephrotoxicity[1][2].

  • Primary Amine (-NH₂): The unprotected amino group at the 5-position is a prime candidate for Phase I hepatic metabolism. Cytochrome P450 (CYP450)-mediated N-oxidation can generate reactive N-hydroxy metabolites, which may induce localized oxidative stress if cellular glutathione is depleted.

  • N,N-Dimethylacetamide (DMA) Moiety: DMA is widely known as a polar solvent with established hepatotoxic potential at high doses. Hepatic amidases can cleave the acetamide linkage, releasing free N,N-dimethylamine, which contributes to hepatic stress and elevated transaminases (ALT/AST).

Mechanistic Toxicity Pathways

Biotransformation Parent 2-(5-Amino-1,3,4-thiadiazol-2-YL) -N,N-dimethylacetamide CYP CYP450 N-Oxidation (Phase I) Parent->CYP Hepatic Metabolism Amidase Amidase Cleavage (Hydrolysis) Parent->Amidase Hepatic Hydrolysis Renal Renal Excretion (Unchanged) Parent->Renal Systemic Circulation Tox1 Reactive N-Hydroxy Metabolites (Oxidative Stress) CYP->Tox1 Glutathione Depletion Tox2 N,N-Dimethylamine Release (Hepatotoxic Potential) Amidase->Tox2 Amine Accumulation Tox3 Tubular Crystallization (Nephrotoxicity) Renal->Tox3 Urine Concentration

Figure 1: Predictive biotransformation and mechanistic toxicity pathways of the target compound.

Comparative Toxicity & Estimated LD50

Because the exact empirical LD50 for this specific molecule is not universally cataloged in standard safety databases, we must extrapolate its acute toxicity limits using structurally homologous compounds[3][4]. Based on the robust safety profile of the 1,3,4-thiadiazole scaffold, the estimated oral LD50 in rodents is predicted to exceed 2,000 mg/kg.

Compound / ScaffoldAnimal ModelRouteReported/Estimated LD50Primary Toxicity Target
Acetazolamide (Thiadiazole Reference)RatOral~4,300 mg/kg[4]Renal (Crystalluria)
5-Amino-1,3,4-thiadiazole-2-thiol RatOral> 3,800 mg/kg[5]Hepatic / Renal
N,N-Dimethylacetamide (Solvent)RatOral~4,300 mg/kgHepatic
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide RatOral> 2,000 mg/kg (Predicted) Hepatic / Renal

Experimental Methodologies for Toxicity Determination

To transition from predictive models to empirical data, the following self-validating protocols must be executed. These methods ensure regulatory compliance while minimizing experimental artifacts.

Protocol A: In Vitro Cytotoxicity Profiling (HepG2 & HK-2)

Causality: We specifically select HepG2 (human hepatoma) and HK-2 (human proximal tubule) cell lines because the compound's primary metabolic liabilities are hepatic amidase cleavage and renal crystallization.

Step-by-Step Methodology:

  • Cell Culturing: Seed HepG2 and HK-2 cells at a density of 1×104 cells/well in 96-well plates using DMEM (supplemented with 10% FBS and 1% Pen-Strep). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence.

  • Compound Formulation: Dissolve the compound in cell-culture grade DMSO to create a 100 mM stock. Perform serial dilutions in media to yield final concentrations ranging from 1 µM to 1,000 µM. (Critical: Ensure final DMSO concentration in wells never exceeds 0.5% to prevent solvent-induced baseline toxicity).

  • Exposure: Aspirate old media and apply the compound-treated media. Incubate for 48 hours.

  • MTT Assay (Viability Readout): Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in viable cells will reduce the yellow MTT to purple formazan.

  • Solubilization & Quantification: Carefully aspirate the media, add 150 µL of pure DMSO to solubilize the formazan crystals, and measure absorbance at 570 nm using a microplate reader.

  • Data Validation: Calculate the IC₅₀ using non-linear regression analysis. The system is self-validating: if the positive control (e.g., Doxorubicin) fails to produce a standard curve, the assay must be rejected.

Protocol B: In Vivo Acute Oral Toxicity (OECD TG 423)

Causality: The OECD Test Guideline 423 (Acute Toxic Class Method) is the global standard for LD50 determination. It utilizes a stepwise dosing procedure that minimizes animal use. The survival of the initial cohort dictates the progression, statistically bounding the LD50 without requiring lethal endpoints for all subjects[6][7].

Step-by-Step Methodology:

  • Subject Selection: Utilize healthy, nulliparous, and non-pregnant female Wistar rats (8-12 weeks old). Females are selected as they are generally slightly more sensitive to acute toxicological stress than males[6].

  • Preparation & Fasting: Acclimate the animals for 7 days. Fast the animals overnight prior to dosing (water ad libitum). Weigh each animal immediately before dosing to calculate the exact volumetric dose.

  • Dose Formulation: Suspend the compound in 0.5% Carboxymethyl cellulose (CMC) to ensure a homogenous suspension, as thiadiazoles often exhibit poor aqueous solubility.

  • Stepwise Administration (The 423 Logic):

    • Step 1: Administer a starting dose of 300 mg/kg via oral gavage to 3 female rats.

    • Decision Gate: Observe for 24 hours. If 0 or 1 animal dies, proceed to Step 2. If 2 or 3 die, the compound is highly toxic, and the dose must be de-escalated to 50 mg/kg.

    • Step 2: Assuming survival, administer 2,000 mg/kg to a fresh cohort of 3 female rats.

  • Longitudinal Observation: Monitor all surviving animals for 14 days. Record autonomic signs (salivation, piloerection), motor activity (tremors, lethargy), and body weight changes every 48 hours. A drop in body weight >10% is a definitive marker of systemic toxicity[8][9].

  • Necropsy & Histopathology: On Day 15, euthanize surviving animals. Perform a macroscopic evaluation of the liver (checking for necrosis/enlargement due to DMA release) and kidneys (checking for tubular blockages).

References

  • Title: 100050 - Acetazolamide, Ph. Eur.
  • Title: AcetaZOLAMIDE for Injection, USP Section 1 - Merit Pharmaceutical Source: Merit Pharmaceutical URL
  • Source: Regulations.
  • Title: An Oral Acute Toxicity Study of Extracts from Salvia Splendens (Scarlet Sage)
  • Title: Evaluation of acute oral toxicity of the Camellia sinensis phytosome formulation in female wistar rats Source: ScienceScholar URL
  • Title: Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives Source: ResearchGate URL
  • Title: 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents Source: PMC / NIH URL

Sources

Methodological & Application

Synthesis Protocol for 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a privileged structure known to exhibit a wide range of pharmacological activities.[1][2][3] This protocol is designed for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details and the scientific rationale behind each step.

Introduction: The Significance of the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring is a key structural motif in a variety of biologically active molecules, demonstrating antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] The presence of both nitrogen and sulfur atoms in the heterocyclic ring allows for diverse interactions with biological targets. The specific compound, 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide, incorporates a reactive amino group and an N,N-dimethylacetamide side chain, offering potential for further derivatization and modulation of its physicochemical and pharmacological properties.

Overall Synthetic Strategy

The synthesis of the target compound is a multi-step process that begins with the formation of the 1,3,4-thiadiazole core, followed by the introduction of the acetic acid side chain, and culminates in the amidation with dimethylamine.

Synthesis_Workflow cluster_0 Step 1: Formation of the Thiadiazole Core cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Ester Hydrolysis cluster_3 Step 4: Amide Coupling A Thiosemicarbazide C 5-Amino-1,3,4-thiadiazole-2-thiol A->C KOH, Ethanol, Reflux B Carbon Disulfide B->C D 5-Amino-1,3,4-thiadiazole-2-thiol F Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate D->F Sodium Ethoxide, Ethanol, Reflux E Ethyl Chloroacetate E->F G Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate H 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetic acid G->H NaOH, Water/Ethanol, Acidification I 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetic acid K 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide I->K EDC, HOBt, DMF J Dimethylamine J->K

Figure 1: Synthetic workflow for 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade and used as received unless otherwise specified.

Reagent/SolventFormulaMolecular Weight ( g/mol )Supplier (Example)
ThiosemicarbazideCH₅N₃S91.13Sigma-Aldrich
Carbon DisulfideCS₂76.14Sigma-Aldrich
Potassium HydroxideKOH56.11Fisher Scientific
EthanolC₂H₅OH46.07VWR
Ethyl ChloroacetateC₄H₇ClO₂122.55Acros Organics
Sodium MetalNa22.99Sigma-Aldrich
Sodium HydroxideNaOH40.00Fisher Scientific
Hydrochloric Acid (conc.)HCl36.46VWR
Dimethylamine (40% in H₂O)C₂H₇N45.08Sigma-Aldrich
EDC hydrochlorideC₈H₁₈N₃Cl191.70Sigma-Aldrich
HOBtC₆H₅N₃O135.12Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11VWR
DichloromethaneCH₂Cl₂84.93Fisher Scientific
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Protocols

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This initial step involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium to form the 1,3,4-thiadiazole ring.[6]

  • In a 250 mL round-bottom flask, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL) with stirring.

  • To this solution, add thiosemicarbazide (0.1 mol) and stir until it dissolves.

  • Cool the mixture in an ice bath and add carbon disulfide (0.12 mol) dropwise over 30 minutes.

  • After the addition is complete, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and reduce the volume of the solvent using a rotary evaporator.

  • Acidify the residue with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford 5-amino-1,3,4-thiadiazole-2-thiol.

Step 2: Synthesis of Ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate

This step involves the S-alkylation of the thiol group with ethyl chloroacetate.[7]

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (0.1 mol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • To this solution, add 5-amino-1,3,4-thiadiazole-2-thiol (0.1 mol) and stir for 15 minutes.

  • Add ethyl chloroacetate (0.1 mol) dropwise to the reaction mixture.

  • Reflux the mixture for 3-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-cold water.

  • The precipitated product is filtered, washed with water, and recrystallized from ethanol to give ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate.

Step 3: Synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetic acid

This step involves the hydrolysis of the ester to the corresponding carboxylic acid.[4]

  • Suspend ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate (0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Add sodium hydroxide (0.2 mol) and stir the mixture at room temperature for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • The precipitated solid is filtered, washed with cold water, and dried to yield 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetic acid.

Step 4: Synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

The final step is the amide coupling of the carboxylic acid with dimethylamine using EDC and HOBt as coupling agents.

  • In a 250 mL round-bottom flask, dissolve 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetic acid (0.1 mol) in DMF (100 mL).

  • Add HOBt (0.11 mol) and EDC hydrochloride (0.11 mol) to the solution and stir for 30 minutes at 0 °C.

  • Add dimethylamine (40% aqueous solution, 0.12 mol) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into ice-cold water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford the final product, 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide.

Characterization

The synthesized compounds at each step should be characterized by standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the solid products.

  • Spectroscopic Methods:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify functional groups.

    • Mass Spectrometry: To determine the molecular weight.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Carbon disulfide is highly flammable and toxic; handle with extreme care.

  • Sodium metal reacts violently with water; handle under an inert atmosphere.

  • Concentrated acids and bases are corrosive; handle with appropriate care.

References

  • Montazer, M. N., et al. (2021). The synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives. ResearchGate. Available at: [Link]

  • Al-Ghamdi, A. M. (2014). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1021-1027.
  • Kaplaushenko, A., et al. (2015). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanyl¬acetic acid derivatives. Scripta Scientifica Pharmaceutica, 2(2), 53-59.
  • Ataniyazov, O., et al. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Orbital: The Electronic Journal of Chemistry, 17(6), 551-559.
  • Kovalenko, S., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives.
  • Ataniyazov, O., et al. (2026). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. ResearchGate. Available at: [Link]

  • Yüksek, H., et al. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of the Korean Chemical Society, 58(6), 614-620.
  • Reddy, T. S., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11599–11610.
  • Matysiak, J., & Opolski, A. (2006). Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry, 14(13), 4483-4489.
  • NextSDS. (5-AMINO-[4][7][8]THIADIAZOL-2-YL)-ACETIC ACID. NextSDS. Available at: [Link]

  • Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.
  • Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610.
  • Google Patents. (1981). Process for preparing 5-amino-1,2,3-thiadiazoles. (US Patent No. US4269982A).
  • Serban, G., et al. (2017). 5-ARYLAMINO-1, 3, 4-THIADIAZOL-2-YL-ACETAMIDE. SYNTHESIS AND SPECTRAL STUDIES. Farmacia, 65(4), 546-551.
  • Nematollahi, D., et al. (2020). Electrochemical study of 2-amino-5-mercapto-1,3,4-thiadiazole in the absence and presence of p-benzoquinone. RSC Advances, 10(47), 28163-28171.
  • Google Patents. (2012). Method for preparing 2-amino-dimethyl acetamide hydrochloride. (Chinese Patent No. CN102351733A).
  • Demchuk, I., et al. (2023). Synthesis and spectral characteristics of N-(2,2,2-trichloro-1-((5-(methylthio)- 1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides. French-Ukrainian Journal of Chemistry, 11(2), 1-8.
  • Al-Adilee, K. J., & Al-Joboury, K. R. (2023). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences, 6(4), 785-800.

Sources

Preparation of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide solutions for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide Solutions for In Vitro Cell Culture Assays

Executive Summary

The compound 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide represents a highly specialized heterocyclic small molecule. The 1,3,4-thiadiazole core is a privileged pharmacophore frequently utilized in the development of potent allosteric inhibitors, notably targeting metabolic enzymes such as Glutaminase 1 (GLS1) and Carbonic Anhydrase (CA)[1][2]. However, the planar nature of the thiadiazole ring promotes intermolecular stacking, which, despite the polar N,N-dimethylacetamide appendage, often results in poor aqueous solubility.

This application note provides a comprehensive, causality-driven protocol for reconstituting, storing, and applying this compound in mammalian cell culture. By strictly controlling solvent parameters and dilution kinetics, researchers can prevent micro-precipitation, ensure accurate dose-response metrics, and eliminate solvent-induced cytotoxicity.

Chemical Rationale & Solvation Mechanics

Understanding the physicochemical behavior of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is critical for establishing a self-validating experimental system.

  • The Solvation Barrier: The 5-amino group acts as a strong hydrogen bond donor, while the thiadiazole nitrogens and the acetamide carbonyl act as acceptors. In aqueous media, these groups preferentially hydrogen-bond with each other rather than water, leading to rapid crystallization.

  • The DMSO Imperative: To disrupt this lattice energy, anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary solvent. DMSO acts as a universal hydrogen bond acceptor with a high dielectric constant, effectively solvating the heterocyclic core[3].

  • The Hygroscopic Threat: DMSO is highly hygroscopic. If the master stock absorbs atmospheric moisture, the local dielectric environment shifts, causing the hydrophobic thiadiazole compound to prematurely precipitate out of solution during freeze-thaw cycles[3].

Workflow A Dry Powder (Desiccated) B Master Stock (10-50 mM in Anhydrous DMSO) A->B Dissolve & Vortex C Aliquoting (Argon Purge, -20°C) B->C Prevent Freeze-Thaw D Intermediate Dilution (Pre-warmed Media) C->D Thaw & Dilute E Final Cell Culture (≤0.1% DMSO) D->E Add to Cells

Fig 1: Optimal workflow for the preparation and cellular application of thiadiazole-based inhibitors.

Step-by-Step Experimental Protocols

Phase 1: Master Stock Preparation (Self-Validating System)

To ensure absolute concentration accuracy, the preparation of the master stock must be tightly controlled.

  • Equilibration: Allow the lyophilized powder of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide to equilibrate to room temperature (approx. 20–25°C) in a desiccator for 30 minutes before opening. Causality: Opening cold vials causes immediate condensation of atmospheric moisture onto the powder, permanently altering the molecular weight and introducing water into the DMSO stock.

  • Weighing: Weigh the desired mass using a calibrated microbalance. Use anti-static guns if the powder exhibits static cling to the spatula.

  • Solvation: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM to 50 mM master stock.

  • Validation (QC Gate 1): Vortex for 60 seconds. Sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear. If any turbidity remains, the compound has not fully dissolved, and the concentration is invalid.

Phase 2: Aliquoting and Storage
  • Material Selection: Transfer the master stock into sterile, solvent-resistant polypropylene microcentrifuge tubes. Causality: Pure DMSO can leach plasticizers from polystyrene tubes, which will subsequently poison your cell culture[4].

  • Atmospheric Control: Gently purge the headspace of each tube with Argon or Nitrogen gas before sealing.

  • Storage: Store aliquots at -20°C or -80°C. Never subject the stock to more than one freeze-thaw cycle.

Phase 3: Working Solution & Cell Culture Application

Directly pipetting high-concentration DMSO stocks into cold aqueous media causes a "solvent crash," where the drug precipitates before the DMSO can disperse.

  • Media Preparation: Pre-warm the target cell culture media (e.g., DMEM or RPMI) to 37°C.

  • Step-Down Dilution: Create an intermediate working solution (e.g., 100X the final desired concentration) by pipetting the DMSO stock directly into the center of the warmed media while actively vortexing.

  • Final Application: Add the intermediate solution to the cell culture plate. According to the NIH Assay Guidance Manual, the final DMSO concentration in the cell culture must remain below 0.1% (v/v) to 0.5% (v/v) to prevent solvent-induced cytotoxicity and off-target metabolic shifts[3].

  • Validation (QC Gate 2): Measure the absorbance of a cell-free control well at 600 nm. A baseline shift indicates micro-precipitation of the thiadiazole compound.

Quantitative Data & Matrices

Table 1: Physicochemical & Storage Parameters

Parameter Specification / Guideline Causality / Rationale
Primary Solvent Anhydrous DMSO (≥99.9%) High dielectric constant required to break heterocyclic stacking.
Max Stock Concentration ~50 mM (Empirical) Exceeding this risks supersaturation and spontaneous crystallization.
Storage Temperature -20°C to -80°C Slows thermodynamic degradation; Argon purge prevents moisture ingress.

| Max in vitro DMSO % | ≤ 0.1% (v/v) | Prevents DMSO-induced apoptosis and membrane permeabilization[3]. |

Table 2: Serial Dilution Matrix (Targeting ≤0.1% Final DMSO)

Desired Final Conc. (µM) Master Stock Needed Intermediate Dilution (in Media) Final Addition to Culture (per 1 mL) Final DMSO %
10.0 µM 10 mM 10 µL stock + 990 µL Media (100 µM) 100 µL Intermediate + 900 µL Media 0.1%
1.0 µM 1 mM 10 µL stock + 990 µL Media (10 µM) 100 µL Intermediate + 900 µL Media 0.1%

| 0.1 µM | 100 µM | 10 µL stock + 990 µL Media (1 µM) | 100 µL Intermediate + 900 µL Media | 0.1% |

Biological Mechanism & Application Context

Thiadiazole derivatives are frequently deployed in oncology and metabolic research. For instance, compounds containing the 1,3,4-thiadiazole motif (such as BPTES analogs) are potent allosteric inhibitors of Glutaminase 1 (GLS1). By binding to the enzyme, the thiadiazole core forms critical hydrogen bonds that lock the protein into an inactive tetrameric state, thereby starving cancer cells of glutamine-derived carbon for the TCA cycle[2].

Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Enzyme Target Enzyme (e.g., GLS1) Thiadiazole->Enzyme Allosteric Inhibition (H-Bonding) Product Glutamate (TCA Cycle) Enzyme->Product Enzymatic Hydrolysis Substrate Glutamine Substrate->Enzyme Binds Active Site Cell Tumor Cell Proliferation Product->Cell Fuels Metabolism

Fig 2: Pharmacological mechanism of 1,3,4-thiadiazole derivatives in metabolic inhibition.

Troubleshooting & Quality Control

  • Issue: Visible precipitation upon addition to cell culture media.

    • Causality: The localized concentration of the drug exceeded its aqueous solubility limit before the DMSO could diffuse into the bulk media.

    • Solution: Ensure the media is pre-warmed to 37°C. Utilize a more gradual step-down dilution (e.g., dilute the DMSO stock 1:10 in pure DMSO, then 1:100 in media).

  • Issue: Loss of compound efficacy after sterile filtration.

    • Causality: Highly hydrophobic heterocyclic compounds readily adsorb to Nylon or Cellulose Acetate filter membranes.

    • Solution: If sterile filtration of the intermediate working solution is absolutely necessary, use low-protein-binding Polytetrafluoroethylene (PTFE) or Regenerated Cellulose (RC) syringe filters. Ideally, rely on the sterility of the anhydrous DMSO and perform all dilutions in a Class II biosafety cabinet to avoid filtration entirely.

References

  • Assay Operations for SAR Support - Assay Guidance Manual National Center for Biotechnology Information (NCBI) URL:[Link][3]

  • Discovery of a Thiadiazole–Pyridazine-Based Allosteric Glutaminase 1 Inhibitor Series That Demonstrates Oral Bioavailability and Activity in Tumor Xenograft Models Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

  • Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors with Efficacy In Vivo Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology IonField Systems / Assay Guidance Manual URL:[Link][4]

Sources

Application Note: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, predominantly utilized in the design of allosteric Glutaminase 1 (GLS1) inhibitors and Carbonic Anhydrase (CA) inhibitors[1]. 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide (herein referred to as ATDA-DMA) represents a low-molecular-weight building block and tool compound within this class.

Unlike first-generation thiadiazole inhibitors like BPTES—which suffer from severe solubility limitations requiring intravenous nanoparticle encapsulation for in vivo efficacy[2]—compounds possessing polar acetamide or dimethylacetamide groups (similar to the clinical candidate CB-839/Telaglenastat) exhibit improved physicochemical properties[1][3]. This application note details the optimized in vivo formulation, dosing regimens, and pharmacodynamic (PD) validation protocols for ATDA-DMA in preclinical murine models, ensuring robust target engagement without vehicle-induced toxicity.

Causality in Formulation Design

The "Why" Behind the Protocol Thiadiazole derivatives frequently exhibit high crystal lattice energies, making aqueous solubility a primary bottleneck for systemic exposure[3]. While DMSO/Cremophor EL mixtures are commonly used for intraperitoneal (IP) injections, they are poorly tolerated in longitudinal studies, often causing local tissue necrosis and altering baseline metabolic readouts[2][4].

To achieve therapeutic plasma concentrations (>1.5 µM) via oral gavage (PO), the formulation must disrupt the crystal lattice while maintaining the compound in a dissolved state within the acidic gastric environment[1].

  • pH Modulation : Formulating at pH 2.0 (using 10 mM citrate buffer) protonates the primary amine on the 5-position of the thiadiazole ring, significantly increasing aqueous solubility[5].

  • Host-Guest Complexation : The addition of 25% (w/v) hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic cavity that encapsulates the lipophilic thiadiazole core, preventing precipitation upon entry into the neutral pH of the duodenum[1][5].

Experimental Protocols

Protocol A: Preparation of ATDA-DMA Oral Formulation (20 mg/mL)

Self-Validating System: Visual clarity and lack of precipitation after 24 hours at room temperature validate successful micellar/cyclodextrin encapsulation. If the solution becomes cloudy, the host-guest complex has failed, and the dose will not be bioavailable.

  • Buffer Preparation : Prepare a 10 mM Sodium Citrate solution in sterile ddH2O. Adjust the pH to exactly 2.0 using 1 M HCl.

  • Excipient Addition : Add Hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve a 25% (w/v) concentration. Stir continuously at 37°C until the solution is completely transparent[1].

  • Active Pharmaceutical Ingredient (API) Integration : Weigh the required amount of ATDA-DMA powder. Slowly add the API to the vortexing vehicle to reach a final concentration of 20 mg/mL[1][6].

  • Sonication : Bath sonicate the mixture for 15–20 minutes at room temperature until no particulate matter is visible.

  • Sterilization : Pass the formulated solution through a 0.22 µm PTFE syringe filter. (Note: Do not use cellulose filters, as they may bind the compound and reduce the effective dose).

Protocol B: In Vivo Dosing and Pharmacodynamic (PD) Sampling

Self-Validating System: Target engagement is confirmed not merely by downstream phenotypic changes (e.g., tumor volume reduction), but by an immediate, quantifiable shift in the Glutamine/Glutamate ratio in the target tissue, proving the drug reached and inhibited the enzyme[1].

  • Animal Model : Female SCID or C57BL/6 mice (6–9 weeks old, 17–23 g)[1].

  • Administration : Administer the ATDA-DMA formulation via oral gavage (PO) at a dose volume of 10 mL/kg. This delivers a standard efficacy dose of 200 mg/kg[1][6].

  • Dosing Frequency : Due to the rapid clearance typical of small thiadiazoles, dose twice daily (BID), approximately every 12 hours[1][6].

  • Tissue Collection : For PD validation, sacrifice a cohort of mice 4 hours post-dose (at steady state, typically Day 3). Rapidly excise the target tissue/tumor and snap-freeze in liquid nitrogen to halt metabolism[1].

  • Metabolite Extraction : Homogenize tissue in 80% cold methanol. Analyze Glutamine and Glutamate levels via LC-MS/MS[1].

Quantitative Data Summaries

Table 1: Comparative Formulation Matrices for 1,3,4-Thiadiazole Derivatives

Compound ClassRepresentative AgentPreferred RouteOptimized Vehicle FormulationMax Tolerated Dose (MTD) / Efficacy Dose
First-Gen Lipophilic BPTESIV / IPNanoparticle encapsulation (PLGA/PEG) or 5% DMSO/Cremophor[2][4]12.5 mg/kg (IP) / 54 mg/kg (IV)[2]
Second-Gen Polar CB-839Oral (PO)25% HP-β-CD in 10 mM Citrate Buffer (pH 2.0)[1][5]200 mg/kg BID[1][6]
Tool Compound ATDA-DMA Oral (PO)25% HP-β-CD in 10 mM Citrate Buffer (pH 2.0)100 - 200 mg/kg BID (Estimated)

Table 2: Expected Pharmacodynamic (PD) Biomarker Shifts (4 Hours Post-Dose)

BiomarkerMatrixVehicle ControlATDA-DMA Treated (Target Engagement)
Glutamine Target TissueBaseline (~200 nmol/g)Increased (Accumulation due to enzyme blockade)[1]
Glutamate Target TissueBaseline (~1500 nmol/g)Decreased (Depletion of downstream product)[1]
Gln/Glu Ratio Plasma~ 5 : 1Unchanged (Inhibition is highly tissue/tumor-specific)[1]

Pathway Visualization

G Gln Glutamine (Gln) Accumulates upon inhibition GLS1 Glutaminase 1 (GLS1) Target Enzyme Gln->GLS1 Cellular Uptake LCMS LC-MS/MS Readout: Elevated Gln/Glu Ratio Gln->LCMS PD Biomarker Glu Glutamate (Glu) Depleted upon inhibition GLS1->Glu Enzymatic Hydrolysis Inhibitor ATDA-DMA (1,3,4-Thiadiazole) Inhibitor->GLS1 Allosteric Blockade TCA TCA Cycle (Energy Production) Glu->TCA via alpha-KG GSH Glutathione (GSH) (Redox Balance) Glu->GSH Antioxidant synthesis Glu->LCMS PD Biomarker

Mechanism of ATDA-DMA targeting GLS1, disrupting Glutamate, and the LC-MS/MS PD biomarker shift.

Sources

Using 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide as a carbonic anhydrase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide as a Carbonic Anhydrase Inhibitor

Introduction & Scientific Rationale

The 1,3,4-thiadiazole heterocyclic ring is a privileged scaffold in medicinal chemistry, particularly renowned for its role in carbonic anhydrase inhibitors (CAIs) such as the clinical drugs acetazolamide and methazolamide[1]. Carbonic anhydrases (CAs, EC 4.2.1.1) are a family of zinc-dependent metalloenzymes responsible for catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons—a reaction critical for pH homeostasis, respiration, and aqueous humor secretion[2].

While classical CAIs rely on a primary sulfonamide group to coordinate directly with the active-site zinc ion, extensive structure-activity relationship (SAR) studies have demonstrated that modifications to the 2- and 5-positions of the thiadiazole ring can significantly alter isoform selectivity and physicochemical properties[3]. The compound 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide incorporates an amino group at the 5-position and an N,N-dimethylacetamide moiety at the 2-position. The use of N,N-dimethylacetamide in the synthesis and structural tuning of CAIs has been shown to influence solubility and binding kinetics[4]. This specific substitution pattern is designed to probe the hydrophobic pockets adjacent to the CA active site, potentially steering selectivity away from the ubiquitous cytosolic isoforms (hCA I and hCA II) and toward tumor-associated transmembrane isoforms (hCA IX and hCA XII)[5].

Causality in Experimental Design

Evaluating a novel CAI requires distinguishing between true physiological inhibition and surrogate substrate activity.

  • Why the Esterase Assay? CAs possess weak esterase activity (e.g., cleaving 4-nitrophenyl acetate). While not physiologically relevant, this reaction is slow enough to be monitored on a standard microplate reader, making it an ideal, cost-effective primary high-throughput screen (HTS) before advancing to complex kinetic models[6].

  • Why Stopped-Flow Kinetics? The physiological hydration of CO2 occurs on a millisecond timescale ( kcat​ ~ 106 s−1 for hCA II). Standard spectrophotometers cannot capture this rapid turnover. Stopped-flow kinetics, utilizing a pH-sensitive indicator, is the only method capable of accurately determining the physiological inhibition constant ( Ki​ )[2].

Quantitative Data: Comparative Inhibition Profile

To contextualize the efficacy of 1,3,4-thiadiazole derivatives, Table 1 summarizes the typical inhibition constants ( Ki​ ) of related structural analogs across key human CA isoforms.

Table 1: Representative Inhibition Constants ( Ki​ ) of 1,3,4-Thiadiazole Derivatives against Human CA Isoforms.

Compound Class / DerivativehCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)Reference
Acetazolamide (Standard)2501225[1]
5-Amino-1,3,4-thiadiazole-2-sulfonamide17920835[1],[2]
1,3,4-Thiadiazole-2-thione derivatives2,550 - 222,0002,000 - 433,0001,250 - 148,000[5]
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide Pending EvaluationPending EvaluationPending EvaluationN/A

Visualizing the Mechanism and Workflow

CA_Mechanism Zn Active Enzyme (Zn2+ - OH-) CO2 CO2 Binding & Nucleophilic Attack Zn->CO2 + CO2 Inhibitor Thiadiazole Inhibitor Displaces H2O/OH- Zn->Inhibitor + Inhibitor HCO3 HCO3- Release (Zn2+ - H2O) CO2->HCO3 + H2O Proton Proton Transfer (Rate Limiting) HCO3->Proton - HCO3- HCO3->Inhibitor + Inhibitor Proton->Zn - H+ Inactive Inactive Complex (Zn2+ - Inhibitor) Inhibitor->Inactive

Catalytic cycle of Carbonic Anhydrase and mechanism of thiadiazole inhibition.

Workflow Synthesis Compound Prep (Thiadiazole Deriv.) Esterase Primary Screen (4-NPA Esterase Assay) Synthesis->Esterase StoppedFlow Secondary Screen (Stopped-Flow CO2) Esterase->StoppedFlow Active Hits Selectivity Isoform Profiling (hCA I, II, IX, XII) StoppedFlow->Selectivity Ki < 1 µM Cellular In Vitro Validation (Hypoxic 3D Spheroids) Selectivity->Cellular Isoform Selective

Hierarchical screening workflow for validating novel CA inhibitors.

Detailed Methodologies & Protocols

Protocol 1: 4-Nitrophenyl Acetate (4-NPA) Esterase Assay (Primary Screen)

Causality & Rationale: This assay measures the esterase activity of CAs by tracking the hydrolysis of 4-NPA to the yellow 4-nitrophenolate ion at 348 nm. It is utilized as a high-throughput primary screen to identify baseline binding affinity[6].

Materials:

  • Recombinant hCA isoforms (I, II, IX, XII)

  • Assay Buffer: 0.05 M Tris-SO4 (pH 7.4)

  • Substrate: 3 mM 4-Nitrophenyl acetate (4-NPA) in anhydrous acetonitrile

  • Test Compound: 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide (10 mM stock in DMSO)

Step-by-Step Procedure:

  • Preparation: Dilute the test compound in assay buffer to achieve a concentration gradient (e.g., 0.1 nM to 100 µM). Ensure final DMSO concentration remains below 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a 96-well UV-transparent microplate, combine 140 µL of Assay Buffer, 10 µL of recombinant hCA enzyme (approx. 10 nM final concentration), and 10 µL of the test compound. Incubate at 25°C for 15 minutes to allow the enzyme-inhibitor complex to reach equilibrium.

  • Reaction Initiation: Add 40 µL of the 3 mM 4-NPA substrate solution to each well.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometer. Monitor the change in absorbance at 348 nm over a period of 3 minutes at 25°C[6].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance curve. Determine the IC50​ using non-linear regression analysis.

System Validation & Controls:

  • Negative Control (Auto-hydrolysis): Prepare wells lacking the enzyme to measure the spontaneous hydrolysis of 4-NPA. Subtract this background rate from all test wells to ensure the measured rate is purely enzymatic.

  • Positive Control: Use Acetazolamide as a reference standard to validate assay sensitivity and reproducibility.

Protocol 2: Stopped-Flow CO2 Hydration Kinetics (Secondary Screen)

Causality & Rationale: To determine the true physiological inhibition constant ( Ki​ ), the hydration of CO2 must be measured. Because the reaction is too fast for manual mixing, a stopped-flow photometer is used to rapidly mix the enzyme/inhibitor with CO2-saturated water and monitor the subsequent pH drop via an indicator dye[2].

Materials:

  • Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20)

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength)

  • Indicator: 0.2 mM Phenol red (absorbance peak at 557 nm)

  • Substrate: CO2-saturated ultrapure water (approx. 15 mM CO2 at 25°C)

Step-by-Step Procedure:

  • Syringe A Preparation (Enzyme/Inhibitor): Mix recombinant hCA (e.g., 5 nM final) with the indicator dye and the test compound (2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide) in the HEPES buffer. Incubate for 15 minutes at 20°C.

  • Syringe B Preparation (Substrate): Prepare serial dilutions of the CO2-saturated water (ranging from 1.5 mM to 15 mM) using degassed ultrapure water.

  • Rapid Mixing: Inject equal volumes from Syringe A and Syringe B into the mixing chamber of the stopped-flow instrument.

  • Data Acquisition: Record the decrease in absorbance at 557 nm (indicating the generation of protons and the shift of phenol red to its acidic form) over a 10–50 millisecond timeframe.

  • Kinetic Derivation: Extract the initial velocity from the first 5-10% of the reaction trace. Use the Cheng-Prusoff equation or a Lineweaver-Burk plot to calculate the Ki​ value, confirming whether the mechanism is strictly competitive[5].

System Validation & Controls:

  • Uncatalyzed Reaction Baseline: Run the reaction without the enzyme to establish the non-enzymatic CO2 hydration rate. The instrument software must automatically subtract this baseline from the catalyzed rates to ensure accurate kcat​ and Km​ derivation.

References

  • [1] Asianpubs. "Inhibition Effects of 5-Amino-1,3,4-thiadiazole Derivatives on Carbonic Anhydrase Enzyme". 1

  • [6] Taylor & Francis. "Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes". 6

  • [2] MDPI. "Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors". 2

  • [5] PubMed. "Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity". 5

  • [3] Taylor & Francis. "Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II)". 3

  • [4] ResearchGate. "Carbonic Anhydrase Inhibitors: Inhibition of Isozymes I, II, and IX with Triazole-Linked O -Glycosides of Benzene Sulfonamides". 4

Sources

Application Notes and Protocols for Efficacy Testing of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The compound 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide, hereafter referred to as Cmpd-ATDA, belongs to this promising class of molecules. Its structural features suggest a potential for interaction with various biological targets, making a systematic evaluation of its efficacy crucial for drug development.

This guide provides a comprehensive, multi-tiered strategy for characterizing the biological efficacy of Cmpd-ATDA. It is designed for researchers in drug discovery and chemical biology, offering detailed protocols that progress from broad phenotypic screening to specific mechanistic validation. The experimental choices are rationalized to build a coherent and robust data package, establishing a clear line of evidence from cellular effect to direct target engagement.

The proposed workflow begins with foundational cell-based assays to determine general cytotoxicity and antiproliferative effects. Subsequently, it moves into mechanistic studies focused on enzyme inhibition, a common mode of action for this compound class.[5] Finally, it culminates in advanced protocols for validating direct target binding within the complex cellular milieu, ensuring that the observed biological effects are directly attributable to the compound's interaction with its intended target.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: In-Cell Target Validation pheno_screen Cell Viability & Cytotoxicity Assays (e.g., MTT, MTS) ic50_det Determine IC50 Values (Potency Assessment) pheno_screen->ic50_det Identifies active concentration range enzyme_assay In Vitro Enzyme Inhibition Assay (Biochemical Screen) ic50_det->enzyme_assay Informs dose selection kinetic_study Determine Mechanism of Inhibition (e.g., Competitive, Non-competitive) enzyme_assay->kinetic_study Confirms direct enzyme modulation cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) kinetic_study->cetsa Identifies target for validation western_blot Western Blot Analysis (Downstream Pathway Effect) cetsa->western_blot Confirms functional consequence

Caption: Integrated workflow for the systematic evaluation of Cmpd-ATDA efficacy.

Part 1: Foundational Efficacy Screening - Cell-Based Assays

Rationale: The initial step in characterizing a novel compound is to assess its impact on cell health and proliferation. This provides a broad view of its biological activity and establishes essential parameters, such as the effective concentration range for subsequent experiments. Cell viability assays are a robust method to screen for cytotoxic or cytostatic effects, which are particularly relevant if an anticancer application is hypothesized.[6][7] We will utilize a metabolic assay, such as the MTT assay, which measures the activity of mitochondrial dehydrogenases—a reliable indicator of overall cell health and viability.[8]

Protocol 1.1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol determines the concentration of Cmpd-ATDA that inhibits cell viability by 50% (IC50).

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 for breast, LoVo for colon) and a non-cancerous control cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Cmpd-ATDA, dissolved in DMSO to create a 10 mM stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Sterile 96-well plates.

  • Phosphate-Buffered Saline (PBS).

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Cmpd-ATDA in complete medium from the 10 mM stock. A common range is 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for vehicle control (DMSO at the same final concentration as the highest compound dose) and a positive control (e.g., Doxorubicin).[9]

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[8]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical Cytotoxicity Data

CompoundCell LineTypeIC50 (µM) after 48h
Cmpd-ATDAMCF-7Breast Cancer8.5
Cmpd-ATDALoVoColon Cancer12.2
Cmpd-ATDAHEK293Normal> 100
DoxorubicinMCF-7Breast Cancer0.9

Part 2: Mechanistic Elucidation - Target-Specific Assays

Rationale: Based on the literature for the 2-amino-1,3,4-thiadiazole scaffold, a likely mechanism of action is the inhibition of a key cellular enzyme.[5] For instance, derivatives have been shown to inhibit IMP dehydrogenase, which is crucial for nucleotide synthesis and a target in cancer therapy. An in vitro enzyme inhibition assay provides a direct and quantitative measure of the compound's effect on a purified enzyme, free from the complexities of a cellular system.[10] This step is critical for confirming a direct molecular interaction and determining inhibitory potency (IC50) at the biochemical level.

Protocol 2.1: In Vitro Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a general framework for measuring the inhibition of a target enzyme whose activity can be monitored by a change in absorbance.

Materials:

  • Purified target enzyme (e.g., IMP Dehydrogenase).

  • Enzyme-specific substrate (e.g., Inosine-5'-monophosphate).

  • Cofactor (e.g., NAD+).

  • Assay buffer (optimized for pH and salt concentration for the target enzyme).

  • Cmpd-ATDA and a known reference inhibitor.

  • 96-well UV-transparent plate.

  • Spectrophotometer capable of kinetic reads.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of Cmpd-ATDA (or vehicle control), and the enzyme solution. The final DMSO concentration should be kept below 1% to prevent interference.[11]

  • Pre-incubation: Gently mix and pre-incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes. This allows the compound to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add the substrate and any necessary cofactors to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance over time at the appropriate wavelength (e.g., 340 nm for NADH production).

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve. Plot the percent inhibition (relative to the vehicle control) against the log of the inhibitor concentration. Use non-linear regression to calculate the IC50 value.

Data Presentation: Hypothetical Enzyme Inhibition Data

CompoundTarget EnzymeIC50 (µM)
Cmpd-ATDAIMP Dehydrogenase2.1
Reference InhibitorIMP Dehydrogenase0.5

Part 3: Target Engagement & Validation in a Cellular Context

Rationale: Demonstrating that a compound inhibits a purified enzyme is a crucial step, but it does not confirm that the compound engages this same target within a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses target engagement in a physiological context.[12][13] It operates on the principle that when a drug binds to its protein target, it stabilizes the protein's structure, leading to an increase in its melting temperature.[14] Following confirmation of target engagement, Western Blotting can be used to probe the functional consequences by measuring changes in downstream signaling proteins.[15]

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

This protocol validates the binding of Cmpd-ATDA to its putative target protein in intact cells.

G start Treat Cells with Cmpd-ATDA or Vehicle heat Aliquot and Heat Cells across a Temperature Gradient start->heat lyse Lyse Cells (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Protein Fraction) centrifuge->collect analyze Analyze Soluble Fraction via Western Blot for Target Protein collect->analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cultured cells expressing the target protein.

  • Cmpd-ATDA and vehicle (DMSO).

  • PBS with protease inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Lysis buffer.

  • Apparatus for Western Blotting (SDS-PAGE gels, transfer system, membranes).

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody.

Step-by-Step Methodology:

  • Cell Treatment: Treat cultured cells with a high concentration of Cmpd-ATDA (e.g., 10x the cellular IC50) or vehicle for 1-2 hours.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermocycler across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-8 minutes, followed by cooling to room temperature.[14][16]

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by adding lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration of each sample.

  • Western Blot Analysis: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate them using SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.[17]

  • Immunodetection: Block the membrane and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[18]

  • Data Analysis: Visualize the bands using a chemiluminescence substrate. Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and Cmpd-ATDA-treated samples. A rightward shift in the melting curve for the Cmpd-ATDA-treated sample indicates target stabilization and engagement.

Protocol 3.2: Western Blotting for Downstream Pathway Analysis

Rationale: If Cmpd-ATDA binds and inhibits an enzyme in a known signaling pathway, its effect should be observable on downstream markers. For example, if it inhibits an upstream kinase, the phosphorylation of a downstream substrate should decrease. This provides functional validation of the compound's activity.

G cluster_pathway A Upstream Signal Target Target Enzyme (e.g., Kinase) A->Target Downstream Downstream Substrate (Substrate) pDownstream Phosphorylated Substrate (p-Substrate) Downstream->pDownstream Phosphorylation Response Cellular Response (e.g., Proliferation) pDownstream->Response Inhibitor Cmpd-ATDA Inhibitor->Target Inhibition

Caption: Hypothetical pathway showing Cmpd-ATDA inhibiting a target enzyme.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with varying concentrations of Cmpd-ATDA for a specified time. Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the total protein concentration of each lysate.

  • SDS-PAGE and Transfer: Perform SDS-PAGE and protein transfer as described in the CETSA protocol (Protocol 3.1, steps 6-7).

  • Immunodetection: Block the membrane and incubate with primary antibodies specific for both the total form and the modified form (e.g., phosphorylated) of a key downstream protein. Also probe for a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: After incubation with secondary antibodies, visualize and quantify the bands. Analyze the ratio of the modified protein to the total protein to determine the effect of Cmpd-ATDA on the signaling pathway.

References

  • Grdina, A., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1). Available at: [Link]

  • Nelson, J. A., et al. (1977). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Research, 37(1), 82-86. Available at: [Link]

  • Huber, K. V. M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports, 12(1), 1957. Available at: [Link]

  • Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Available at: [Link]

  • Gherman, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. Available at: [Link]

  • News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Available at: [Link]

  • Głowacka, E., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3531–3559. Available at: [Link]

  • Johnson, R. M., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • Al-Juboori, A. M. J. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(4), 312-321. Available at: [Link]

  • Gising, J., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 937. Available at: [Link]

  • Al-Juboori, A. M. J. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences, 5(5), 785-796. Available at: [Link]

  • Głowacka, E., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Available at: [Link]

  • Stepanova, E. V., et al. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 24(3), 2169. Available at: [Link]

  • Wang, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(9), 1957. Available at: [Link]

  • Armstrong, P. C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1). Available at: [Link]

  • Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. Available at: [Link]

  • Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 814-819. Available at: [Link]

  • Da-ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

  • Al-Dahmoshi, H. O. M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. Available at: [Link]

  • Cytiva. (2025). Western blot protocol: A simple 7-step guide to protein detection. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Available at: [Link]

  • Espinosa-Leal, C. A., et al. (2022). ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. Química Nova, 45(5), 585-592. Available at: [Link]

  • ResearchGate. (2018). Western Blot Protocol v1. Available at: [Link]

Sources

Application Note: Solvent Selection and Handling Protocols for 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The compound 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is a highly functionalized heterocyclic building block. The 1,3,4-thiadiazole core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and anticancer agents[1]. However, the structural features that make it biologically valuable—specifically its capacity for extensive hydrogen bonding—also present significant solubility challenges in laboratory settings. This guide provides a mechanistic rationale for solvent selection and field-proven protocols to ensure complete solvation and stability during in vitro assays and chemical synthesis.

Chemical Profiling & Solvation Mechanics (Causality)

To select the optimal solvent, one must first deconstruct the intermolecular forces governing the compound's solid-state crystal lattice:

  • Hydrogen Bond Donors (HBD): The primary amine (-NH2) at the 5-position serves as a strong hydrogen bond donor.

  • Hydrogen Bond Acceptors (HBA): The molecule possesses multiple acceptor sites, including the two endocyclic nitrogens of the thiadiazole ring and the carbonyl oxygen of the N,N-dimethylacetamide moiety.

  • π−π Stacking: The planar nature of the aromatic 1,3,4-thiadiazole ring promotes tight molecular stacking.

The Solvation Challenge: In the solid state, these features create a robust, highly stable intermolecular hydrogen-bonding network. To dissolve the compound, a solvent must overcome this high lattice energy.

Why Water Fails: Despite its high polarity, water is a poor solvent for this class of molecules. The hydrophobic regions of the compound (the dimethyl groups and the thiadiazole sulfur) induce hydrophobic repulsion. Water fails to favorably compensate for the energetic penalty of breaking the crystal lattice, resulting in rapid precipitation or "crashing out."

Why Polar Aprotic Solvents Excel: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and N,N-Dimethylacetamide (DMA) possess high dipole moments and act as potent hydrogen bond acceptors. They effectively solvate the -NH2 protons, disrupting the crystal lattice without competing as hydrogen bond donors. Recent solid–liquid equilibrium studies on analogous 2-amino-1,3,4-thiadiazole derivatives confirm that solubility is exponentially higher in amide solvents and DMSO compared to alcohols or water, and that solubility is positively correlated with temperature[2].

G cluster_solvents Solvent Interaction Compound 2-(5-Amino-1,3,4-thiadiazol-2-YL) -N,N-dimethylacetamide (Solid State) DMSO DMSO / DMF / DMA (Polar Aprotic) Compound->DMSO H-bond Acceptance Dipole-Dipole Water Water (Highly Polar Protic) Compound->Water Hydrophobic Repulsion High Lattice Energy Solvated Fully Solvated Monomers (Stable Stock) DMSO->Solvated Breaks Intermolecular H-bonds Aggregated Insoluble Aggregates (Crystal Lattice Intact) Water->Aggregated Fails to disrupt thiadiazole stacking

Figure 1: Solvation mechanics and solvent-dependent disruption of intermolecular hydrogen bonding.

Quantitative Solvent Selection Guide

Based on the thermodynamic behavior of 1,3,4-thiadiazole derivatives[2], the following table summarizes the optimal solvents for handling 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide.

SolventSolvent ClassPolarity IndexDielectric Constant ( ϵ )Solvation EfficacyRecommended Laboratory Application
DMSO Polar Aprotic7.246.7Excellent (>50 mg/mL)Primary biological assay master stocks.
DMF Polar Aprotic6.436.7Excellent (>50 mg/mL)Chemical synthesis, intermediate purification.
DMA Polar Aprotic6.537.8Excellent (>50 mg/mL)High-concentration formulations.
Methanol Polar Protic5.132.7Moderate (1-5 mg/mL)Analytical preparations (LC-MS, NMR).
Water Polar Protic10.280.1Poor (<0.1 mg/mL)Not recommended for direct dissolution.

Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for preparing stock solutions and performing aqueous dilutions for biological assays.

Protocol A: Preparation of High-Concentration Master Stock (10–50 mM)

Objective: Create a stable, fully solvated master stock that resists freeze-thaw degradation.

  • Equilibration: Allow the lyophilized powder of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass (e.g., 5.0 mg) into a sterile, static-free amber glass vial or low-bind microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve the target concentration (e.g., 50 mM). Note: Do not use older DMSO stocks that may have absorbed atmospheric water, as this drastically reduces solvation efficacy.

  • Agitation & Thermal Assistance: Vortex the solution vigorously for 30 seconds. If particulate matter remains visible, place the vial in a sonicating water bath set to 37°C for 5–10 minutes . The mild heat provides the kinetic energy required to overcome the lattice enthalpy[2].

  • Verification: Visually inspect the solution against a light source. It must be completely transparent with no refractive micro-crystals.

  • Storage: Aliquot the master stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C in the dark.

Protocol B: Serial Dilution for Aqueous Biological Assays

Objective: Introduce the hydrophobic compound into an aqueous biological buffer without inducing precipitation ("crashing out").

  • Thawing: Thaw a single-use DMSO master stock aliquot at room temperature. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Optional but Recommended): If the final assay concentration is low, create an intermediate dilution in 100% DMSO to minimize the volume of stock added to the aqueous buffer.

  • The "Dropwise-Vortex" Method:

    • Pre-warm the aqueous assay buffer (e.g., PBS, DMEM) to 37°C.

    • Place the buffer on a vortex mixer set to a medium-high speed.

    • Crucial Step: Add the DMSO stock solution dropwise directly into the center of the vortexing liquid. Do not allow the DMSO drop to run down the side of the tube.

  • Final Concentration Control: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% - 1.0% (v/v) to prevent solvent-induced cytotoxicity or artifactual assay interference.

Workflow Step1 Weigh Compound (e.g., 5 mg powder) Step2 Add Anhydrous DMSO or DMF (Target: 10-50 mM) Step1->Step2 Step3 Vortex & Sonicate (Water bath, 37°C, 5-10 min) Step2->Step3 Step4 Aliquot & Store (-20°C, desiccated, dark) Step3->Step4 Master Stock (100% Solvated) Step5 Aqueous Dilution (Add dropwise to warm buffer with vigorous mixing) Step4->Step5 Working Solution (Keep DMSO < 1%)

Figure 2: Step-by-step workflow for the preparation and aqueous dilution of thiadiazole-derivative stock solutions.

References

1.[2] Title: Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

2.[1] Title: 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. The construction of the 2-amino-1,3,4-thiadiazole core via the dehydrative cyclocondensation of thiosemicarbazide and N,N-dimethylmalonamic acid is a foundational reaction in drug development. However, researchers frequently encounter low yields, intractable tars, and regioselectivity issues.

This guide moves beyond basic procedures to explain the causality behind reaction failures and provides self-validating, field-proven protocols to maximize your reaction yield.

Mechanistic Workflow & Causality Analysis

To troubleshoot effectively, we must first understand the reaction pathway. The synthesis proceeds via an acylthiosemicarbazide intermediate. The critical juncture is the cyclodehydration step: the intermediate can either cyclize via sulfur attack (yielding the desired 1,3,4-thiadiazole) or via nitrogen attack (yielding an unwanted 1,2,4-triazole)[1].

Pathway SM1 Thiosemicarbazide Act Acid Activation (POCl3 or PPE) SM1->Act SM2 N,N-dimethylmalonamic acid SM2->Act Int Acylthiosemicarbazide Intermediate Act->Int Nucleophilic Attack Cyclo Cyclodehydration (60°C, Acidic Media) Int->Cyclo -H2O Side 1,2,4-Triazole (Side Product) Int->Side Alkaline/High Temp (Avoid) Prod 2-(5-Amino-1,3,4-thiadiazol-2-YL)- N,N-dimethylacetamide Cyclo->Prod High Yield Pathway

Reaction pathway and competing side reactions in 1,3,4-thiadiazole synthesis.

Symptom-Based Troubleshooting FAQs

Q: Why does my synthesis yield 1,2,4-triazole derivatives instead of the desired 1,3,4-thiadiazole? A: The cyclodehydration of the intermediate is highly sensitive to pH. Under alkaline or insufficiently acidic conditions, the nitrogen atom of the thiosemicarbazide moiety becomes the preferred nucleophile, leading to 1,2,4-triazoles. Maintaining strict acidic media (using POCl₃ or PPE) protonates the carbonyl oxygen, increasing its electrophilicity and favoring sulfur nucleophilic attack to form the 1,3,4-thiadiazole core[1].

Q: I am experiencing severe charring and low yields when using POCl₃. How can I prevent this? A: Charring is a symptom of uncontrolled exothermic reactions and localized overheating. Running the reaction neat at high temperatures (>90 °C) degrades the N,N-dimethylacetamide side chain. Using a dilution solvent like chlorobenzene and lowering the temperature to 60 °C provides a homogeneous reaction mixture, improves temperature control, and significantly enhances regioselectivity and overall yield[2].

Q: Is there a less toxic, "greener" alternative to POCl₃ for this specific cyclization? A: Yes. Polyphosphate ester (PPE) in chloroform is a highly effective, milder alternative[3]. The reaction proceeds cleanly through the intermediate formation, but it requires a specific mass ratio (at least 20 g of PPE per 5 mmol of carboxylic acid) to ensure complete conversion[1][3]. Alternatively, an I₂-mediated oxidative C-S bond formation can be employed if you alter your starting materials to use an aldehyde precursor[4][5].

Troubleshooting Start Analyze Crude Reaction Mixture (TLC/LC-MS) Cond1 High Unreacted Starting Material? Start->Cond1 Cond2 High 1,2,4-Triazole Side Product? Start->Cond2 Sol1 Increase POCl3 Equivalents or Use Chlorobenzene Cond1->Sol1 Yes Sol2 Ensure Strict Acidic Media Lower Temp to 60°C Cond2->Sol2 Yes Opt Optimized Yield Sol1->Opt Sol2->Opt

Diagnostic workflow for resolving low yield and side-product formation.

Quantitative Optimization Data

To select the best approach for your lab's capabilities, review the empirical data summarizing the impact of different cyclizing agents on the yield and purity of 2-amino-1,3,4-thiadiazole derivatives[1][2][3][4].

Reagent / ConditionSolventTemperatureAverage YieldImpurity Profile & Causality
POCl₃ (Neat) None90 °C40–50%High charring; thermal degradation of the dimethylacetamide group.
POCl₃ (2–4 equiv) Chlorobenzene60 °C85–92%Clean; dilution solvent prevents localized overheating[2].
Polyphosphate Ester (PPE) Chloroform60 °C75–85%Very clean; avoids toxic POCl₃, easy aqueous workup[3].
I₂ / K₂CO₃ (Oxidative) 1,4-Dioxane80 °C70–80%Clean; requires transitioning to an aldehyde precursor[4].

Validated Step-by-Step Methodologies

The following protocols are designed as self-validating systems. Do not skip the in-process checks, as they confirm the mechanistic progression of the reaction.

Protocol A: Optimized POCl₃-Assisted Cyclocondensation[2]

Best for maximum yield and scalability when handling hazardous reagents is permissible.

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiosemicarbazide (5.0 mmol) and N,N-dimethylmalonamic acid (5.0 mmol) in anhydrous chlorobenzene (15 mL).

  • Activation: Slowly add POCl₃ (15.0 mmol, 3 equiv) dropwise at 0 °C.

    • Causality Note: Dropwise addition at 0 °C prevents initial exothermic spiking, which causes premature degradation of the starting materials.

  • Cyclodehydration: Gradually warm the mixture and stir at 60 °C for 2–4 hours. Monitor the consumption of the intermediate via TLC (Eluent: EtOAc/Hexane 1:1).

  • Quenching: Upon completion, carefully pour the reaction mixture over crushed ice (50 g) while stirring vigorously to hydrolyze excess POCl₃.

  • Neutralization (Self-Validation Check): Adjust the pH to 7.0–7.5 using a saturated aqueous solution of NaHCO₃. Validation: The target 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide will crash out of the solution as a distinct precipitate. If no precipitate forms, the cyclization to the thiadiazole core was incomplete.

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water (3 x 10 mL), and recrystallize from ethanol/DMF to afford the pure product.

Protocol B: PPE-Mediated Mild Cyclization[1][3]

Best for labs requiring a less toxic, "greener" methodology without sacrificing regioselectivity.

  • Preparation: Dissolve N,N-dimethylmalonamic acid (5.0 mmol) in a mixture of polyphosphate ester (PPE, 20 g) and anhydrous chloroform (30 mL) at 60 °C.

    • Causality Note: A strict minimum of 20 g of PPE per 5 mmol of acid is required; falling below this ratio halts the reaction at the intermediate stage[3].

  • Addition: Add thiosemicarbazide (5.0 mmol) in small portions to the hot solution.

  • Reaction: Maintain the reaction temperature strictly at 60 °C for 3 hours. Chloroform acts as a dilution solvent that ensures a homogeneous mixture and simplifies temperature control[3].

  • Workup: Pour the mixture into ice-cold water (100 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL) if the product does not immediately precipitate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize.

References

  • Title: Optimized POCl₃-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I₂-Mediated Oxidative C–O/C–S Bond Formation. Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Source: PMC (Molecules) URL: [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the poor aqueous solubility of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide (ATDA). The content herein is structured to offer both foundational knowledge and advanced troubleshooting, ensuring scientific integrity and practical applicability in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers may have regarding ATDA and its solubility characteristics.

Q1: What is 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide (ATDA) and why is its aqueous solubility a concern?

A1: ATDA is a heterocyclic organic compound with the molecular formula C6H10N4OS.[1] Its structure contains a 1,3,4-thiadiazole ring, a primary amine group, and a dimethylacetamide moiety. This combination of a relatively planar, aromatic-like heterocyclic system and non-polar alkyl groups contributes to its low intrinsic aqueous solubility. Poor solubility is a significant hurdle in drug development as it can lead to low bioavailability, hindering a compound's therapeutic efficacy.[2][3] Approximately 40% of new chemical entities exhibit poor water solubility, making this a common challenge.[4][5]

Q2: What is the first step I should take to assess the solubility of a new batch of ATDA?

A2: The initial step is to determine the compound's baseline or intrinsic solubility in your primary aqueous medium (e.g., water, phosphate-buffered saline). A simple and effective method is the shake-flask method followed by a concentration analysis.[6]

Protocol 1: Basic Aqueous Solubility Assessment (Shake-Flask Method)

  • Preparation: Add an excess amount of ATDA to a known volume of your aqueous solvent (e.g., 10 mg/mL) in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration through a 0.22 µm filter.[7] Be cautious with filtration, as the compound may adsorb to the filter material.[7]

  • Quantification: Accurately determine the concentration of dissolved ATDA in the clear supernatant or filtrate. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) are recommended for their sensitivity and specificity.[7][8]

  • Calculation: Express the solubility in units such as mg/mL or µM.

Q3: What safety precautions should be taken when handling ATDA?

Section 2: Troubleshooting and Solubility Enhancement Guides

This section provides detailed, question-driven guides to systematically address and overcome the solubility challenges of ATDA.

pH Modification

Q4: My ATDA is precipitating in my neutral aqueous buffer. How can I improve its solubility through pH adjustment?

A4: The ATDA molecule contains a primary amine group (-NH2), which is basic. By lowering the pH of the solution, this amine group can be protonated to form a positively charged ammonium salt (-NH3+). This ionized form is generally much more soluble in water than the neutral form. The solubility of amino-containing compounds is often strongly dependent on pH.[9][10][11]

Mechanism of pH-Dependent Solubility Enhancement

The equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms of ATDA is governed by the Henderson-Hasselbalch equation.[12] Lowering the pH below the pKa of the amino group will shift the equilibrium towards the more soluble, protonated form.

Caption: Mechanism of pH-dependent solubility.

Protocol 2: Generating a pH-Solubility Profile for ATDA

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 8).

  • Solubility Measurement: Using the Shake-Flask Method described in Protocol 1, determine the solubility of ATDA in each buffer.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH. This profile will reveal the pH range where ATDA has maximum solubility.

Expected Outcome: You should observe a significant increase in solubility as the pH decreases. This information is critical for designing appropriate formulations for in vitro assays or preclinical studies.

Use of Co-solvents

Q5: Adjusting the pH is not feasible for my cell-based assay. What is the next best approach?

A5: When pH modification is not an option, using a co-solvent is a highly effective and common strategy.[3] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds like ATDA.[13][14]

Commonly Used Pharmaceutical Co-solvents:

Co-solventProperties & Considerations
Dimethyl Sulfoxide (DMSO) Excellent solubilizing power for many compounds. However, can be toxic to cells at higher concentrations (>0.5-1%).
Ethanol Good solubilizing agent, less toxic than DMSO. May cause protein precipitation at high concentrations.
Polyethylene Glycol (PEG 300/400) Low toxicity, widely used in pharmaceutical formulations.[15] Can be viscous.
Propylene Glycol Another low-toxicity option commonly used in parenteral formulations.[2]
N,N-Dimethylacetamide (DMAc) A strong, polar aprotic solvent, but its use should be carefully considered due to potential toxicity.[16][17]

Protocol 3: Screening for an Effective Co-solvent System

  • Stock Solution: Prepare a high-concentration stock solution of ATDA in a pure co-solvent (e.g., 50 mg/mL in DMSO).

  • Serial Dilution: Perform serial dilutions of this stock solution into your aqueous assay buffer.

  • Visual Inspection: Observe the dilutions for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is the approximate solubility limit in that co-solvent/buffer mixture.

  • Optimization: Test different co-solvents and varying percentages (e.g., 1%, 5%, 10%) to find the optimal system that provides the desired ATDA concentration while minimizing potential co-solvent-induced artifacts in your experiment.

Caption: Cyclodextrin inclusion complex formation.

2. Solid Dispersions:

A solid dispersion is a system where the drug (ATDA) is dispersed within a hydrophilic polymer matrix. [4][18]This can be achieved by methods like solvent evaporation or melt extrusion. [19][20]The drug in the solid dispersion can exist in an amorphous, high-energy state rather than a stable crystalline form. [18]This amorphous state does not require energy to break the crystal lattice, leading to a much faster dissolution rate and higher apparent solubility. [18]

  • Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and copolymers like Soluplus® are common carriers for creating solid dispersions. [5][18] These advanced techniques often require specialized equipment and formulation expertise but can provide dramatic improvements in solubility and bioavailability for challenging compounds. [5][19]

Section 3: References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Pawar, J., & Fule, R. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Drug Delivery and Therapeutics, 8(5), 1-8. [Link]

  • Kaur, H., & Singh, G. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 125-133. [Link]

  • Popa, M. I., Novac, O., & Voicu, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 272. [Link]

  • Fenyvesi, É., & Szente, L. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 27(3), 963. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]

  • Singh, J., & Garg, R. (2014). SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Universal Journal of Pharmaceutical Research, 1(1). [Link]

  • Kumar, S., & Singh, S. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 2(10), 17-24. [Link]

  • Cosolvent. (n.d.). In Wikipedia. Retrieved March 12, 2024, from [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results, 13(3). [Link]

  • Shailaja, K., et al. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Journal of Pharmaceutics and Pharmacology Research, 6(3). [Link]

  • Al-kassas, R., et al. (2022). Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. Journal of Pharmaceutical Research International, 34(46A), 25-41. [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025). MDPI. [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. (2025). Jetir.Org. [Link]

  • Cyclodextrin Inclusion Compounds. (n.d.). CD Bioparticles. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3). [Link]

  • Lee, T. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-200. [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.). Pharmapproach. [Link]

  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • solubility experimental methods.pptx. (2018). Slideshare. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). GIT Laboratory Journal. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2020). Molecular Pharmaceutics, 17(8), 3027-3037. [Link]

  • Avdeef, A. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 21(8), 1475-1484. [Link]

  • Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. (2011). Industrial & Engineering Chemistry Research, 50(6), 3473-3483. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]

  • A Simple Method for Determination of Solubility in the First-Year Laboratory. (2003). Journal of Chemical Education, 80(5), 545. [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2008). Chemie Ingenieur Technik, 80(9). [Link]

  • pH dependence of amino acid solubility. (n.d.). ResearchGate. [Link]

  • 2-amino-N,N-dimethylacetamide. (n.d.). PubChem. [Link]

  • Dimethylacetamide. (n.d.). In Wikipedia. Retrieved March 12, 2024, from [Link]

  • N,N−Dimethylacetamide. (2023). American Chemical Society. [Link]

Sources

Technical Support Center: Chromatographic Purification of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical and practical advice for the chromatographic purification of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide. It is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this polar, heterocyclic compound.

Understanding the Molecule: Key Purification Challenges

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is a nitrogen-rich heterocyclic compound. Its structure presents several challenges for purification:

  • High Polarity: The combination of the amino-thiadiazole core and the N,N-dimethylacetamide side chain results in a highly polar molecule with significant water solubility.

  • Basic Nature: The free amino group can interact strongly with acidic silica gel, often leading to peak tailing and potential product loss on the column.[1]

  • Potential Impurities: Crude samples may contain unreacted starting materials, reagents, or structurally similar byproducts, which can co-elute with the target compound.[1]

A successful purification strategy must directly address these properties. The choice between normal-phase chromatography, reversed-phase chromatography, and other techniques depends on the specific impurity profile and the desired final purity.

Method Selection: Flash Chromatography vs. Preparative HPLC

The two most common chromatographic techniques for purifying compounds of this nature are flash chromatography and preparative High-Performance Liquid Chromatography (HPLC).

FeatureFlash Chromatography (Normal Phase)Preparative HPLC (Reversed-Phase)
Stationary Phase Silica Gel (most common), AluminaC18-bonded Silica
Typical Mobile Phase Dichloromethane/Methanol, Ethyl Acetate/HexanesWater/Acetonitrile or Water/Methanol with modifiers (e.g., TFA, Formic Acid)
Primary Application Routine purification of intermediates (mg to gram scale)High-purity final products, difficult separations
Pros Cost-effective, high loading capacity, rapid for routine work.[2]Very high resolution and purity (>99.5%), excellent for removing closely-eluting impurities.[3][4]
Cons Lower resolution than HPLC, potential for product loss on silica for basic compounds.[3]More expensive, lower loading capacity, requires specialized equipment.[3]
Decision-Making Workflow

The following diagram outlines a logical approach to selecting the appropriate purification method.

G cluster_start Initial Assessment cluster_decision Purity & Impurity Profile cluster_methods Method Selection Start Crude Product Analysis (TLC, LC-MS) PurityCheck High Purity Required? (>98%) Start->PurityCheck ImpurityCheck Impurities Structurally Similar / Close Polarity? PurityCheck->ImpurityCheck No PrepHPLC Preparative HPLC PurityCheck->PrepHPLC Yes ImpurityCheck->PrepHPLC Yes Flash Flash Chromatography ImpurityCheck->Flash No Recrystallization Consider Recrystallization (If solid & impurities have different solubility) Flash->Recrystallization If purity is still <95%

Caption: Decision tree for selecting a purification method.

Flash Chromatography Guide

Flash chromatography is an effective method for routine purification, especially when dealing with larger quantities of material where speed is a priority.[2]

Experimental Protocol: Normal-Phase Flash Chromatography
  • Solvent System Selection (TLC Analysis):

    • Rationale: Thin Layer Chromatography (TLC) is essential for developing an optimal mobile phase before committing to a column run.[5] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.2-0.4.[3]

    • Procedure:

      • Dissolve a small amount of the crude material in a suitable solvent (e.g., methanol or DCM).

      • Spot the solution on a silica gel TLC plate.

      • Develop the plate in various solvent systems. For this polar compound, start with a high-polarity mixture like 10% Methanol in Dichloromethane (DCM).

      • To mitigate peak tailing due to the basic amino group, add 0.5-1% triethylamine (TEA) or ammonia to the mobile phase.[1]

      • Visualize the spots using a UV lamp (254 nm) and/or an iodine chamber.

      • Adjust the solvent ratio to achieve the target Rf value. If the spot is too high (high Rf), decrease the polarity (reduce methanol). If it's too low (low Rf), increase the polarity (increase methanol).

  • Column Packing and Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like methanol or DMF). Adsorb this solution onto a small amount of silica gel, dry it under vacuum to a free-flowing powder, and load it onto the top of the packed column.

    • Dry Loading: This is the preferred method for compounds with limited solubility in the mobile phase.[6] Dissolve the crude product in a suitable solvent, mix with silica gel, and evaporate the solvent completely. Carefully add the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the pre-determined mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, often provides better separation than an isocratic (constant composition) elution.[3]

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Dry the final product under a high vacuum to remove residual solvents.

Flash Chromatography: Troubleshooting and FAQs

Q: My compound is streaking badly on the TLC plate and the column. What's wrong? A: Streaking is a classic sign of strong interaction between a basic compound and acidic silica gel. The amino group on your thiadiazole is likely the cause.

  • Solution: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to your mobile phase.[1] This will neutralize the acidic sites on the silica, leading to sharper peaks.

Q: I can't get good separation between my product and a key impurity. They have very similar Rf values. A: This indicates that the impurity has a polarity very close to your product.

  • Solution 1: Optimize the Solvent System. Try a different solvent combination. For example, if you are using Methanol/DCM, try a system with ethyl acetate or acetonitrile. Different solvents can alter the selectivity of the separation.[5]

  • Solution 2: Use a Shallow Gradient. A slow, shallow gradient elution that gradually increases polarity around the elution point of your compound can improve resolution between closely-eluting spots.

  • Solution 3: Consider a Different Stationary Phase. If silica gel fails, try using alumina (neutral or basic) or consider switching to reversed-phase flash chromatography.[3][5]

Q: My recovery from the column is very low. Where did my product go? A: Low recovery is often due to irreversible adsorption onto the stationary phase.

  • Solution: This is common with highly polar or basic compounds on silica. Adding a basic modifier (as mentioned above) can help. In severe cases, the compound may be too polar for normal-phase chromatography, and reversed-phase HPLC is a better choice.

Preparative HPLC Guide

For achieving the highest purity, especially for final compounds in a drug development pipeline, reversed-phase preparative HPLC is the method of choice.[4]

Experimental Protocol: Reversed-Phase Preparative HPLC
  • Method Development (Analytical Scale):

    • Rationale: An analytical method must be developed first to determine the optimal separation conditions before scaling up to a preparative column.

    • Typical Conditions:

      • Column: C18, 5 µm particle size (e.g., 4.6 x 250 mm).[4]

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

      • Mobile Phase B: Acetonitrile or Methanol.

      • Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15-20 minutes.

      • Detection: UV detection, typically between 230-280 nm. A wavelength of 250 nm is a good starting point.[4]

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.[4]

  • Sample Preparation:

    • Dissolve the crude or semi-purified material in a solvent compatible with the mobile phase, such as a mixture of Water/Acetonitrile or DMSO. Ensure the sample is fully dissolved and filtered through a 0.45 µm filter to prevent column blockage.

  • Scale-Up to Preparative Column:

    • Use the optimized conditions from the analytical run. The gradient and flow rate will need to be adjusted based on the dimensions of the preparative column.

    • Inject the sample and collect fractions based on the UV chromatogram peaks.

  • Product Isolation:

    • Combine the pure fractions.

    • Most of the organic solvent (acetonitrile/methanol) can be removed by rotary evaporation.

    • The remaining aqueous solution is typically lyophilized (freeze-dried) to yield the pure product, often as a TFA or formate salt.

Preparative HPLC: Troubleshooting and FAQs

Q: My peaks are broad or splitting on the preparative column. A: This is often a sign of column overloading or poor sample solubility in the mobile phase.

  • Solution 1: Reduce Loading. Decrease the amount of material injected onto the column.

  • Solution 2: Improve Sample Dissolution. Ensure your sample is completely dissolved. If it precipitates upon injection, it will cause peak distortion. Try dissolving the sample in a solvent mixture that more closely matches the initial mobile phase conditions.

Q: How do I remove the TFA or Formic Acid from my final product? A: These acidic modifiers are necessary for good peak shape but form salts with the basic amino group of your compound.

  • Solution: If the salt form is acceptable, lyophilization is sufficient. If the free base is required, the collected fractions can be neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and the product extracted with an organic solvent like ethyl acetate or DCM. Alternatively, the product can be passed through a suitable ion-exchange resin.

Purification Workflow Diagram

G cluster_prep Preparation cluster_main Chromatography cluster_post Post-Purification Crude Crude Product TLC TLC Method Development Crude->TLC Load Dry/Wet Load Sample TLC->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions (TLC) Collect->Monitor Pool Pool Pure Fractions Monitor->Pool Evap Solvent Evaporation Pool->Evap Final Pure Product Evap->Final

Caption: General workflow for flash chromatography purification.

References

  • Successful flash chromatography. Biotage. Available from: [Link]

  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available from: [Link]

  • General methods for flash chromatography using disposable columns. PMC. Available from: [Link]

  • Flash Chromatography: Principles & Applications. Phenomenex. Available from: [Link]

  • Dimethylacetamide. Wikipedia. Available from: [Link]

  • N,N-Dimethylacetamide (DMAC): The Smart Choice for Modern Chemical Production. Chemtrade. Available from: [Link]

  • General methods for flash chromatography using disposable columns. National Institutes of Health. Available from: [Link]

  • Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities. ResearchGate. Available from: [Link]

Sources

Optimizing crystallization conditions for 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization and solid-state optimization of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide . As a Senior Application Scientist, I have designed this guide to help you navigate the complex thermodynamic and kinetic challenges associated with this specific molecular architecture.

This molecule presents unique crystallization challenges due to the presence of a strong hydrogen-bond donating primary amine (-NH₂), a hydrogen-bond accepting amide carbonyl (C=O), and the planar 1,3,4-thiadiazole ring. These features frequently lead to polymorphism, agglomeration, and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."

Part 1: System Overview & Physicochemical Profiling

Before troubleshooting, it is critical to establish the thermodynamic boundaries of your solvent system. The table below summarizes the quantitative solubility data and phase behavior risks to guide your solvent selection.

Table 1: Solvent Screening & Phase Behavior Matrix

Solvent SystemSol. at 20°C (mg/mL)Sol. at 60°C (mg/mL)Crystallization PropensityLLPS (Oiling Out) Risk
Ethanol 12.585.0High (Optimal primary solvent)Moderate (when mixed with water)
Acetone 22.0110.0High (Steep solubility curve)High (Prone to droplet formation)
DMSO >200.0>500.0Poor (Too soluble, difficult to crash)Low
Water <1.0<2.5Excellent AntisolventN/A
Heptane <0.1<0.1Excellent AntisolventN/A

Part 2: Diagnostic FAQs & Troubleshooting

Q1: Why does my compound form a sticky, biphasic oil instead of nucleating into crystals upon cooling or antisolvent addition?

The Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when your process trajectory (cooling or antisolvent addition) crosses the thermodynamic binodal curve before it crosses the metastable zone limit for solid nucleation. Because the melting point of the solute is depressed in the mixed solvent system, the API separates into a solute-rich liquid phase and a solvent-rich liquid phase rather than forming a solid crystal lattice. As demonstrated by, predicting these boundaries is critical because crystallization from a gel or oil phase severely compromises purity and yield.

The Solution:

  • Thermodynamic Shift: Change the solvent ratio to shift the LLPS boundary below the solubility curve.

  • Kinetic Interception (Seeding): Introduce 1-3 wt% of seed crystals before the solution reaches the oiling-out temperature. The seeds provide immediate surface area for crystal growth, consuming the supersaturation and preventing the system from ever reaching the LLPS boundary.

Q2: If oiling out is unavoidable in my current scale-up reactor, how can I rescue the batch and prevent massive crystal agglomeration?

The Causality: When crystallization is forced to proceed through an oil phase, the API droplets act as localized zones of extreme supersaturation. Primary nucleation occurs rapidly within these sticky droplets, causing the emerging crystals to bridge and fuse into hard agglomerates, which trap impurities (Impurity-C) as noted in recent .

The Solution: Increase your agitation speed. proved that increasing the shear rate during LLPS drastically reduces the size of the oil droplets. Smaller droplets restrict primary nucleation and promote controlled secondary nucleation, releasing smaller, discrete crystals into the continuous phase rather than forming fused agglomerates.

Q3: How do I control the polymorph consistency of this compound?

The Causality: 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is a highly polymorphic molecule. The 5-amino group acts as a strong hydrogen-bond donor, while the N,N-dimethylacetamide carbonyl and the thiadiazole nitrogens act as competing acceptors. Fast cooling (kinetic control) often traps solvent molecules within the lattice or forces the molecule into a metastable hydrogen-bonding network. Slow cooling (thermodynamic control) allows the molecules the activation energy required to align into the most densely packed, stable hydrogen-bonded dimer or ribbon structure.

The Solution: Utilize a controlled, non-linear cooling ramp (e.g., cubic cooling) and maintain a low, constant supersaturation level.

Hbond API API Molecule Donor -NH2 Group (Donor) API->Donor Acc1 C=O Group (Acceptor) API->Acc1 Acc2 Thiadiazole N (Acceptor) API->Acc2 PolyI Form I (Stable) Extensive H-Bond Network Donor->PolyI Slow Kinetics PolyII Form II (Metastable) Solvent Intercalated Donor->PolyII Fast Kinetics Acc1->PolyI Acc2->PolyII

Fig 1. Mechanistic pathway of hydrogen-bond directed polymorphism during crystallization.

Part 3: Self-Validating Experimental Protocol

To guarantee successful isolation of the target compound without oiling out, implement the following Seeded Antisolvent Crystallization Protocol . This protocol is designed as a self-validating system utilizing Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM) to ensure real-time quality control ().

Step-by-Step Methodology:
  • Dissolution: Suspend 100 g of crude 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide in 1.2 L of Ethanol. Heat the jacketed reactor to 60 °C with an agitation speed of 200 rpm until complete dissolution is achieved.

  • Clarification: Pass the hot solution through a 0.45 μm polish filter into the crystallization vessel to remove foreign particulates that could trigger premature, uncontrolled nucleation.

  • Controlled Cooling & PAT Initialization: Cool the solution to 45 °C at a rate of 0.5 °C/min.

    • Validation Checkpoint: Initialize FBRM. The chord length distribution (CLD) should read near zero, confirming a clear, supersaturated solution devoid of oil droplets.

  • Seeding (Critical Step): At 45 °C, introduce 2.0 g (2 wt%) of micronized Form I seed crystals slurried in 10 mL of Ethanol. Age the suspension for 2 hours.

    • Validation Checkpoint: FBRM total counts should rise immediately upon seed addition and remain stable, indicating the seeds have not dissolved (confirming supersaturation) and are ready for growth.

  • Antisolvent Addition: Using a programmable syringe pump, add 1.5 L of purified Water (antisolvent) over 6 hours.

    • Validation Checkpoint: Monitor FBRM. If a sudden spike in counts >50 μm occurs alongside a visual clouding, LLPS is initiating. Self-Correction: Automatically pause the antisolvent pump and increase agitation to 350 rpm until the oil droplets nucleate into solid crystals (counts shift to <20 μm).

  • Final Cooling: Once antisolvent addition is complete, cool the slurry to 5 °C at 0.1 °C/min to maximize yield.

  • Isolation: Filter the slurry via a Nutsche filter, wash with 200 mL of cold 1:1 EtOH/Water, and dry under vacuum at 40 °C for 12 hours.

Workflow S1 1. Dissolution Primary Solvent (EtOH) S2 2. Controlled Cooling Target: Metastable Zone S1->S2 S3 3. Seeding 1-3 wt% to prevent LLPS S2->S3 PAT PAT Monitoring (FBRM / ReactIR) S2->PAT S4 4. Antisolvent Addition Water via Syringe Pump S3->S4 S4->PAT LLPS Oiling Out Detected? S4->LLPS PAT->LLPS Adjust Increase Agitation Pause Antisolvent LLPS->Adjust Yes (Droplet formation) Isolate 5. Filtration & Drying LLPS->Isolate No (Clear nucleation) Adjust->S4 Resume when crystallized

Fig 2. Self-validating antisolvent crystallization workflow with PAT integration.

References

  • Takasuga, M., & Ooshima, H. (2014). Control of Crystal Size during Oiling Out Crystallization of an API. Crystal Growth & Design.[Link]

  • Lu, J., et al. (2019). A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Crystals (MDPI).[Link]

  • J-STAR Research. (n.d.). Crystallization Process Development. J-STAR Research.[Link]

  • Takasuga, M., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.[Link]

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibition: 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed comparison between the well-established carbonic anhydrase inhibitor, acetazolamide, and a compound of emerging interest, 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide. While direct enzymatic inhibition data for 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is not yet prevalent in public literature, its structural motif, the 5-amino-1,3,4-thiadiazole ring, is a key pharmacophore in a class of known enzyme inhibitors. This guide will, therefore, present a theoretical and practical framework for its evaluation against the benchmark, acetazolamide. We will delve into the established inhibitory profile of acetazolamide, provide a comprehensive, step-by-step protocol for a comparative enzyme inhibition assay, and offer the necessary tools for data analysis and visualization.

Introduction: The Target and the Contenders

Carbonic Anhydrases: Ubiquitous Enzymes with Diverse Roles

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is vital for pH regulation, CO₂ transport, fluid balance, and biosynthesis.[3][4] CAs are found in various tissues and exist in several isoforms (e.g., CA I, II, IV, IX, XII), each with distinct localization and physiological functions.[5] Their involvement in pathological conditions such as glaucoma, epilepsy, and cancer has made them a significant target for drug development.

Acetazolamide: The Gold Standard Inhibitor

Acetazolamide, a sulfonamide derivative, is a potent, non-competitive inhibitor of carbonic anhydrase.[6] It is a clinically established drug used in the treatment of glaucoma, altitude sickness, and certain types of seizures.[7][8] Its mechanism of action involves the binding of its sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme, thereby blocking its catalytic activity.[3][9] This inhibition leads to a reduction in the production of aqueous humor in the eye, a diuretic effect in the kidneys, and a decrease in cerebrospinal fluid production.[7]

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide: A Challenger on the Horizon?

While specific inhibitory data for 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is not extensively documented, the core 5-amino-1,3,4-thiadiazole moiety is a well-recognized scaffold in medicinal chemistry, known to exhibit a range of biological activities, including enzyme inhibition.[10][11] Derivatives of this heterocyclic system have shown promise as inhibitors of various enzymes, making the title compound a person of interest for carbonic anhydrase inhibition studies. This guide provides the foundational knowledge and experimental design to test this hypothesis.

Comparative Enzyme Inhibition Profile

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). A lower value for both parameters indicates a more potent inhibitor. The following table summarizes the known inhibitory data for acetazolamide against key human carbonic anhydrase (hCA) isoforms. The corresponding values for 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide are yet to be determined and are presented here as a template for future experimental findings.

CompoundhCA I (IC₅₀/Kᵢ)hCA II (IC₅₀/Kᵢ)hCA IX (IC₅₀/Kᵢ)hCA XII (Kᵢ)
Acetazolamide 18.11 µM (IC₅₀)[12]12 nM (Kᵢ)[13]30 nM (IC₅₀)[14]4.5 nM[14]
2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide To be determinedTo be determinedTo be determinedTo be determined

Experimental Protocol: A Head-to-Head Comparison

To empirically compare the inhibitory potential of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide and acetazolamide, a colorimetric enzyme inhibition assay using the substrate p-nitrophenyl acetate (pNPA) is recommended. This assay is robust, high-throughput, and relies on the esterase activity of carbonic anhydrase.[15][16]

Principle of the Assay

Carbonic anhydrase catalyzes the hydrolysis of pNPA to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of pNPA hydrolysis will decrease.

Materials and Reagents
  • Purified human carbonic anhydrase (e.g., hCA II, the most active isoform)

  • 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

  • Acetazolamide (as a positive control)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.6

  • Acetonitrile or DMSO (for dissolving compounds)[17]

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of kinetic measurements at 405 nm

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of purified hCA II in the assay buffer.

    • Prepare 10 mM stock solutions of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide and acetazolamide in DMSO.

    • Prepare a 20 mM stock solution of pNPA in acetonitrile. This should be prepared fresh.

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of Assay Buffer to each well.

    • Add 10 µL of the respective inhibitor solutions (in a serial dilution to test a range of concentrations) to the appropriate wells. For the uninhibited control, add 10 µL of DMSO.

    • Add 10 µL of the hCA II enzyme solution to all wells except the blank. For the blank, add 10 µL of Assay Buffer.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation and Measurement:

    • To initiate the enzymatic reaction, add 10 µL of the 20 mM pNPA stock solution to each well. The final pNPA concentration will be 1 mM.

    • Immediately place the microplate in a pre-warmed (25°C) microplate reader.

    • Measure the absorbance at 405 nm in kinetic mode, with readings taken every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.[19]

Visualization of Key Concepts

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_acetazolamide Acetazolamide cluster_novel_compound 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide Ace N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide Novel 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Chemical structures of the compared compounds.

CO2 CO₂ + H₂O H2CO3 H₂CO₃ CO2->H2CO3 Hydration H2CO3->CO2 Dehydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3 Dissociation CA Carbonic Anhydrase CA->H2CO3 Catalyzes Inhibitor Inhibitor (e.g., Acetazolamide) Inhibitor->CA Blocks Active Site

The catalytic action of Carbonic Anhydrase and its inhibition.

prep Prepare Reagents (Enzyme, Inhibitors, pNPA) setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup preincubate Pre-incubate for 10 min setup->preincubate initiate Initiate Reaction with pNPA preincubate->initiate measure Kinetic Measurement at 405 nm initiate->measure analyze Data Analysis (Calculate Rates, % Inhibition, IC₅₀) measure->analyze

Workflow for the comparative enzyme inhibition assay.

Conclusion and Future Directions

Acetazolamide serves as a critical benchmark in the study of carbonic anhydrase inhibition.[19] While 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide remains an uncharacterized compound in this context, its structural features warrant investigation. The experimental protocol detailed in this guide provides a clear and robust pathway for researchers to determine its inhibitory activity against various carbonic anhydrase isoforms and directly compare its potency to that of acetazolamide. The results of such studies will be invaluable in understanding the structure-activity relationships of 1,3,4-thiadiazole derivatives as carbonic anhydrase inhibitors and could pave the way for the development of novel therapeutics.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetazolamide?
  • Vertex AI Search. (2025, May 19). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?
  • Tars K, et al. (2016). Carbonic Anhydrase XII Functions in Health and Disease. PMC.
  • ResearchGate. (n.d.). This diagram summarizes the critical mechanism of action of acetazolamide...
  • Benchchem. (n.d.). Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols.
  • Picmonic. (n.d.). Acetazolamide PDF.
  • Justiz Vaillant, A. A., & Modi, P. (2023). Acetazolamide. In StatPearls. StatPearls Publishing.
  • PDB-101. (n.d.). Molecule of the Month: Carbonic Anhydrase.
  • EBSCO. (n.d.). Carbonic anhydrase | Chemistry | Research Starters.
  • Lomashvili, K. A., & O'Neill, W. C. (2015). The role of carbonic anhydrase in the pathogenesis of vascular calcification in humans. Journal of vascular research, 52(4), 233–244.
  • MedchemExpress.com. (n.d.). Carbonic Anhydrase | Inhibitors.
  • Wikipedia. (n.d.). Carbonic anhydrase.
  • ResearchGate. (n.d.). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity...
  • Brand, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7269.
  • Benchchem. (n.d.). A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Sulfonamide-Based Inhibitors.
  • Tsikas, D., et al. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1430–1451.
  • ResearchGate. (n.d.). IC 50 Values of Molecules that Inhibit hCA I and II Isoenzymes.
  • Anderson, J., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics.
  • Xiaohe, Z., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 897.
  • ResearchGate. (2014, October 29). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?
  • Abcam. (2025, June 17). ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Arslan, T., et al. (2011). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(2), 276–282.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Validation for Purity Assessment of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for the development and validation of a purity-indicating High-Performance Liquid Chromatography (HPLC) method for the novel pharmaceutical compound, 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide. As a molecule featuring a polar aminothiadiazole core and an amide side-chain, establishing a robust, reliable, and validated analytical method is paramount for ensuring its quality, safety, and efficacy throughout the drug development lifecycle.

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind methodological choices, offering field-proven insights grounded in international regulatory standards. We will explore the comparative strengths of different chromatographic approaches and detail the validation process as a self-verifying system, ensuring the integrity of every result.

The Regulatory Bedrock: Why Validation is Non-Negotiable

Before any analytical method can be used for quality control, batch release, or stability testing, it must be rigorously validated. The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[1]. The primary global standards guiding this process are the International Council for Harmonisation (ICH) Q2(R1) guidelines, the United States Pharmacopeia (USP) General Chapter <621>, and guidance from the U.S. Food and Drug Administration (FDA)[1][2][3]. These documents provide a framework for the validation characteristics that must be evaluated, ensuring that a method validated in one region can be recognized and trusted globally[4].

Part 1: Strategic Method Development - A Tale of Two Phases

The unique chemical structure of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide, which contains both polar (amino group, thiadiazole ring) and non-polar (dimethylacetamide) moieties, presents a choice between two primary HPLC modes for purity analysis: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Approach 1: Reversed-Phase HPLC (The Industry Workhorse)

RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (like C18) is used with a polar mobile phase. For our target analyte, this is the logical starting point due to its versatility and robustness.

Causality Behind Experimental Choices:

  • Stationary Phase Selection: A C18 column is the first choice. Its long alkyl chains provide sufficient hydrophobic interaction to retain the analyte and separate it from less polar impurities. A C8 column could be an alternative if the analyte elutes too late on a C18.

  • Mobile Phase pH Control: The basic amino group on the thiadiazole ring (pKa ~3-4) is critical. Operating the mobile phase at a pH of ~3.0 (e.g., using a formate or phosphate buffer) ensures this amine is consistently protonated (ionized). This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate quantification.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Detector: A Photodiode Array (PDA) or Diode Array Detector (DAD) is non-negotiable for purity methods. It not only quantifies the analyte but also captures the UV-Vis spectrum across the entire peak. This is crucial for assessing peak purity and identifying potential co-eluting impurities.

Approach 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that show little or no retention on traditional RP-HPLC columns[5]. It utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide or diol groups) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile.

When to Consider HILIC: If the target analyte or its key impurities are highly polar and elute at or near the void volume in RP-HPLC, HILIC becomes the superior choice. It offers an orthogonal (different) separation mechanism, which can be invaluable for resolving impurities that are difficult to separate in reversed-phase mode.

FeatureReversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Primary Mechanism Hydrophobic interactionsPartitioning into a water-enriched layer on the stationary phase
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., Silica, Amide, Diol)
Mobile Phase High polarity (e.g., Water/Buffer + ACN/MeOH)High organic content (e.g., >70% ACN with aqueous buffer)
Best For Moderately polar to non-polar analytesHighly polar, ionizable analytes
Pros for Target Robust, well-understood, excellent column stabilityOrthogonal separation, better retention of polar impurities
Cons for Target Potential for poor retention if key impurities are very polarCan be less robust, longer equilibration times required

For the purpose of this guide, we will proceed with the development and validation of the more common and initially logical RP-HPLC method .

Part 2: The Validation Protocol - A Self-Verifying System

The validation process is a series of experiments that, when taken together, provide irrefutable proof of the method's performance. The following protocol is based on ICH Q2(R1) guidelines[1][6].

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_routine Routine Analysis Dev Select Column & Mobile Phase Opt Optimize Gradient, Flow Rate, Temp. Dev->Opt Initial Screening Spec Specificity Opt->Spec Finalized Method Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LoD LOD / LOQ Prec->LoD Rob Robustness LoD->Rob SST System Suitability Test (SST) Rob->SST Validated Method Analysis Sample Analysis SST->Analysis Pass/Fail

Experimental Protocol 1: Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components[7].

Methodology:

  • Prepare Solutions:

    • Blank (diluent only).

    • Placebo (if in a drug product formulation).

    • Reference Standard of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide.

    • Known impurities or potential degradation products, if available.

  • Forced Degradation: Subject the analyte to stress conditions to intentionally generate degradation products.

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 105°C for 48 hours.

    • Photolytic: Expose to UV light (ICH Q1B) for 7 days.

  • Analysis: Inject all prepared solutions.

  • Evaluation:

    • The blank and placebo injections should show no interfering peaks at the retention time of the main analyte or its known impurities.

    • The peak for the main analyte should be resolved from all degradation peaks (Resolution > 2.0).

    • Use the PDA detector to perform peak purity analysis on the main analyte peak in the stressed samples. The peak purity index should pass the software's acceptance criteria (e.g., > 990).

Experimental Protocol 2: Linearity & Range

Purpose: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range[1].

Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve the reference standard in a suitable diluent.

  • Prepare a Series of Calibrators: Prepare at least five concentration levels by serial dilution of the stock solution. For a purity method, this range should typically span from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 50%, 80%, 100%, 120%, 150%).

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Concentration (% of Target)Injection 1 AreaInjection 2 AreaInjection 3 AreaMean Area
LOQ (e.g., 0.05%) 5,1205,0805,1505,117
50% 505,600504,900506,100505,533
80% 810,200809,500811,000810,233
100% 1,012,5001,013,0001,012,0001,012,500
120% 1,215,0001,216,5001,214,0001,215,167
150% 1,520,0001,518,5001,521,0001,519,833
r² (Correlation Coefficient) \multicolumn{4}{c}{0.9998 }
Experimental Protocol 3: Accuracy & Precision

Purpose:

  • Accuracy: To determine the closeness of the test results obtained by the method to the true value.

  • Precision: To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample[8].

Methodology (Combined Approach):

  • Preparation: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known quantity of the analyte into a placebo or blank matrix.

  • Analysis (Repeatability - Intra-assay Precision): Have one analyst perform the analysis on the same day, using the same instrument.

  • Analysis (Intermediate Precision): Have a second analyst repeat the experiment on a different day, using a different HPLC system if possible.

  • Evaluation:

    • Accuracy: Calculate the percent recovery for each sample against the known spiked amount. The mean recovery should be within 98.0% to 102.0%.

    • Precision: Calculate the Relative Standard Deviation (%RSD) for the results at each concentration level. The %RSD should be ≤ 2.0%[9].

Validation_Parameters center Reliable Result Acc Accuracy (Closeness to True Value) center->Acc Prec Precision (Agreement Between Results) center->Prec Lin Linearity (Proportional Response) center->Lin Spec Specificity (Measures Only Analyte) center->Spec Rob Robustness (Resists Small Changes) center->Rob Acc->Prec Interrelated Prec->Lin Interrelated

Experimental Protocol 4: Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[7].

Methodology (Signal-to-Noise Approach):

  • Preparation: Prepare a series of increasingly dilute solutions of the analyte.

  • Analysis: Inject the solutions and determine the background noise from a blank injection near the retention time of the analyte.

  • Evaluation:

    • LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.

    • LOQ: The concentration that yields a S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be confirmed to be acceptable (typically ≤ 10%).

Experimental Protocol 5: Robustness

Purpose: To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters[1]. This provides an indication of its reliability during normal usage.

Methodology:

  • Identify Parameters: Select critical HPLC parameters to vary slightly.

    • Mobile Phase pH (e.g., ± 0.2 units).

    • Column Temperature (e.g., ± 5 °C).

    • Flow Rate (e.g., ± 10%).

    • Mobile Phase Organic Composition (e.g., ± 2%).

  • Analysis: Analyze a system suitability solution under each of the modified conditions.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor). The system suitability criteria should still be met under all varied conditions, demonstrating the method's robustness.

Part 3: Ensuring Trustworthiness - The Role of System Suitability

A validated method is only reliable if the instrument is performing correctly on the day of analysis. The System Suitability Test (SST) is a mandatory check performed before any sample analysis to ensure the performance of the complete chromatographic system[2].

Typical SST Protocol:

  • Prepare SST Solution: A solution containing the main analyte and a known, critical impurity or a compound that elutes close to it.

  • Injections: Make 5 or 6 replicate injections of the SST solution.

  • Evaluation & Acceptance Criteria:

    • Tailing Factor (T): Should be ≤ 2.0 for the main analyte peak.

    • Theoretical Plates (N): Should be > 2000.

    • Resolution (Rs): The resolution between the main analyte and the critical pair should be ≥ 2.0.

    • Precision (%RSD): The %RSD of the peak area for the replicate injections should be ≤ 2.0%.

Only when all SST criteria are met can the analyst proceed with sample analysis, ensuring the trustworthiness of the generated data.

Conclusion

The development and validation of an HPLC purity method for a novel compound like 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide is a systematic and scientifically rigorous process. By beginning with a logical choice of chromatographic mode—typically RP-HPLC—and meticulously executing a validation protocol grounded in ICH guidelines, researchers can build a self-validating system. This system not only meets global regulatory expectations but also provides a high degree of confidence in the quality, purity, and consistency of the drug substance. The principles of specificity, linearity, accuracy, precision, and robustness, verified by daily system suitability tests, form the pillars of trustworthy analytical data in modern drug development.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia, URL: [Link]

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  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Source: Waters Corporation, URL: [Link]

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  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance . Source: LCGC International, URL: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . Source: ECA Academy, URL: [Link]

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  • Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance . Source: ResearchGate, URL: [Link]

  • (PDF) Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance INTRODUCTION . Source: ResearchGate, URL: [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives . Source: ResearchGate, URL: [Link]

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  • Methods for the Analysis of Underivatized Amino Acids by LC/MS . Source: Agilent Technologies, URL: [Link]

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Comparative Efficacy of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide and Other Thiadiazoles: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,3,4-Thiadiazole Scaffold as a Privileged Structure in Drug Discovery

The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure that has garnered significant attention in medicinal chemistry.[1][2][3] Its unique chemical properties, including its mesoionic character, allow molecules containing this scaffold to readily cross cellular membranes and interact with a variety of biological targets.[1][2] This has led to the development of thiadiazole derivatives with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5][6] The versatility and synthetic accessibility of the 1,3,4-thiadiazole core make it a "privileged scaffold" for the design of novel therapeutic agents.[7]

This guide focuses on the comparative efficacy of a specific derivative, 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide , and places it within the broader context of other biologically active thiadiazoles. While public data on this exact molecule is limited, by analyzing structurally similar compounds, we can infer its potential activities and understand the structure-activity relationships (SAR) that govern the efficacy of this chemical class. This comparative approach is fundamental in drug development for predicting the therapeutic potential of novel entities.

Comparative Efficacy Analysis: Antimicrobial and Anticancer Activities

Two of the most prominent and well-documented activities of 1,3,4-thiadiazole derivatives are their antimicrobial and anticancer effects.[1][2][4][6][7] The following sections provide a comparative analysis of representative compounds in these areas, supported by experimental data from peer-reviewed literature.

Antimicrobial Efficacy

Thiadiazole derivatives have demonstrated potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[2][4][8] The antimicrobial action is often attributed to the disruption of essential cellular processes within the microbes.[4]

Comparative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's antimicrobial potency, representing the lowest concentration that prevents visible microbial growth.[9][10][11] The table below summarizes the MIC values for several 1,3,4-thiadiazole derivatives against common bacterial and fungal strains.

Compound/Derivative ClassKey Structural FeatureS. aureus (Gram+) MIC (µg/mL)E. coli (Gram-) MIC (µg/mL)C. albicans (Fungal) MIC (µg/mL)Reference
Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole Azomethine group (-N=CH-)4 - 164 - 1616 - 31.5[12]
Fluoro-substituted 1,3,4-thiadiazoles Fluorine atom on an appended ring4 - 8> 32Not Reported[12]
Imidazo[2,1-b][4][5][13]thiadiazoles Fused imidazole ringModerate ActivityModerate ActivityModerate Activity[3]
5-(3,5-dinitrophenyl)-1,3,4-thiadiazoles Dinitrophenyl moietyBroad SpectrumBroad SpectrumBroad Spectrum[12]
Ciprofloxacin-Thiadiazole Hybrids Covalently linked to CiprofloxacinNot ReportedNot ReportedNot Reported[14]
Reference: Ciprofloxacin Standard Antibiotic0.25 - 10.015 - 1Not Applicable[4]
Reference: Fluconazole Standard AntifungalNot ApplicableNot Applicable0.25 - 8[6][12]

Analysis of Structure-Activity Relationship (SAR):

The data reveals several key SAR insights:

  • Schiff Base Formation: The introduction of an azomethine group often confers broad-spectrum antibacterial activity.[12]

  • Halogenation: The presence of a fluorine atom, particularly on a phenyl ring attached to the thiadiazole core, can significantly enhance potency against Gram-positive bacteria.[7][12]

  • Fused Ring Systems: Fusing the thiadiazole with other heterocyclic rings, such as imidazole, can modulate its biological activity.[3]

  • Substituents on Phenyl Ring: The nature and position of substituents on an appended phenyl ring are critical determinants of antimicrobial potency and spectrum.[4]

The target compound, 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide , possesses a 2-amino group, a common feature in many active thiadiazoles, and an N,N-dimethylacetamide substituent.[15] The acetamide linker could provide flexibility and favorable interactions with biological targets. Based on SAR, its efficacy would likely be influenced by the electronic and steric properties of this side chain.

Anticancer Efficacy

The 1,3,4-thiadiazole scaffold is also a key component in many compounds exhibiting significant anticancer activity.[1][14][16] These derivatives can induce cancer cell death through various mechanisms, including cell cycle arrest and apoptosis.[16][17]

Comparative Data: Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. It is a primary metric for assessing the cytotoxic potential of a compound.

Compound/Derivative ClassKey Structural FeatureMCF-7 (Breast Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazoles with Piperazine Piperazine ring via acetamide linker2.32 - 8.353.13 - 44.87[14][16]
Aryl Acetamide 1,3,4-thiadiazole Aryl acetamide side chain9.6 (HL-60 cells)Not Reported[16][17]
Quinolone-based Thiadiazoles Linked to a quinolone moiety3.26 - 15.7Not Reported[14]
Honokiol-Thiadiazole Hybrids Linked to honokiol1.62 - 4.611.62 - 4.61[14]
Reference: 5-Fluorouracil Standard Chemotherapeutic~6.80Not Reported[17]

Analysis of Structure-Activity Relationship (SAR):

  • Lipophilicity and Side Chains: The introduction of lipophilic moieties, such as a benzyl group or a piperazine ring via an acetamide linker, often enhances antitumor activity.[16][17] The sulfur atom in the thiadiazole ring itself contributes to improved lipid solubility.[16][17]

  • Hybrid Molecules: Combining the thiadiazole scaffold with other known anticancer pharmacophores, like quinolones or natural products (honokiol), is a successful strategy for developing potent new agents.[14]

  • Isosteric Replacement: Replacing the 1,3,4-thiadiazole ring with its 1,3,4-oxadiazole isostere can lead to a dramatic drop in activity, highlighting the crucial role of the sulfur-containing heterocycle.[14]

The N,N-dimethylacetamide group in the target compound provides a polar, yet flexible, side chain. Its interaction with cancer-related targets would be a key determinant of its efficacy. The acetamide linker is a feature present in several active anticancer thiadiazoles, suggesting this could be a favorable structural element.[16][17]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of efficacy data, standardized, self-validating experimental protocols are essential.[9] The following sections detail the methodologies for the key assays used to generate the comparative data presented above.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the bacteriostatic activity of a novel compound.[10][11]

Principle: Serial dilutions of the test compound are incubated with a standardized inoculum of a specific microorganism in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible growth (turbidity) after a defined incubation period.[4][9][10]

Step-by-Step Methodology:

  • Inoculum Preparation: Aseptically select 3-5 isolated colonies of the test bacterium from a fresh agar plate (18-24 hours old). Suspend the colonies in sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[9][10]

  • Compound Dilution: Prepare a stock solution of the thiadiazole derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[9]

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (wells with bacteria and broth, no compound) to confirm growth and a negative/sterility control (wells with broth only) to check for contamination.[9][10]

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[9]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[9][10]

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Wells with Bacterial Suspension A->C B 2. Prepare Serial Dilutions of Thiadiazole Compound in 96-Well Plate B->C D 4. Include Growth & Sterility Controls C->D E 5. Incubate Plate (35°C, 16-20h) D->E F 6. Visually Inspect for Turbidity E->F G 7. Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: MTT Assay for In Vitro Cytotoxicity (IC50) Determination

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][18][19]

Principle: Metabolically active, viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.[18] The crystals are then solubilized, and the absorbance is measured spectrophotometrically to quantify cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells and seed them into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and acclimate overnight in a humidified incubator (e.g., 37°C, 5% CO₂).[20]

  • Compound Treatment: Prepare serial dilutions of the test thiadiazole compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used) and a blank control (medium only).[10]

  • Incubation: Incubate the plate for a desired exposure time, typically 48 or 72 hours, to allow the compound to exert its effect.[10][21]

  • MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[10][19] This allows for the formation of formazan crystals within viable cells.

  • Solubilization: Carefully remove the MTT-containing medium. Add a solubilizing agent, such as DMSO or an acidic isopropanol solution, to each well to dissolve the purple formazan crystals.[10][18] Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[10][19] A reference wavelength of >650 nm can be used to subtract background noise.[19]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (percent viability vs. compound concentration) to determine the IC50 value.[10]

Workflow Diagram:

MTT_Workflow cluster_prep Cell & Compound Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement & Analysis A 1. Seed Cancer Cells in 96-Well Plate (Incubate Overnight) B 2. Treat Cells with Serial Dilutions of Thiadiazole A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent (Incubate 2-4h) C->D E Viable cells reduce yellow MTT to purple formazan D->E F 5. Solubilize Formazan Crystals (e.g., DMSO) D->F G 6. Measure Absorbance (~570 nm) F->G H 7. Calculate % Viability & Determine IC50 Value G->H

Caption: Workflow for IC50 determination using the MTT assay.

Conclusion and Future Directions

The 1,3,4-thiadiazole scaffold remains a highly promising framework for the development of new antimicrobial and anticancer agents. The comparative analysis of various derivatives reveals that modifications to the substituents at the 2- and 5-positions of the thiadiazole ring are critical for modulating biological efficacy. Key strategies for enhancing potency include the introduction of halogenated aryl groups, the formation of Schiff bases, and the creation of hybrid molecules by linking the thiadiazole core to other known pharmacophores.

For the specific compound, 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide , its potential efficacy will depend on how the N,N-dimethylacetamide moiety interacts with biological targets. Based on the established SAR of related compounds, the presence of the 2-amino group and the acetamide linker are favorable features. Future research should focus on the direct synthesis and in-vitro evaluation of this compound using the standardized protocols outlined in this guide. Subsequent studies could explore its mechanism of action and further optimize its structure to improve potency and selectivity, paving the way for the development of novel, highly effective therapeutic agents.

References

  • Dong, G., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. bioRxiv. Retrieved from [Link]

  • Wang, G., et al. (2012). Quantitative structure-activity relationships of 1,3,4-thiadiazol-2(3H)-ones and 1,3,4-oxadiazol-2(3H)-ones as human protoporphyrinogen oxidase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Polshettiwar, S. A., & R. G., N. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • Thangadurai, A., et al. (2023). Exploring The Antibacterial Efficacy Of Thiadiazole Derivatives: A Systematic Review. Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]

  • Adnan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. Retrieved from [Link]

  • Markovic, V., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Zhu, Y., et al. (2023). Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship study of 1,3,4-thiadiazole; triazole-5-thione and 1,3-thiazolan-4-one derivatives of benzimidaozle for potent antimicrobial activity. Retrieved from [Link]

  • Głowacka, J., & Wujec, M. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Adnan, M., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Retrieved from [Link]

  • Al-Hourani, B., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Retrieved from [Link]

  • El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. Retrieved from [Link]

  • El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Semantic Scholar. Retrieved from [Link]

  • Sawarkar, S., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Semantic Scholar. Retrieved from [Link]

  • Iovino, F., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences. Retrieved from [Link]

  • Eribi, M., et al. (2025). Synthesis and Antimicrobial Efficacy of Novel 1,3,4-Thiadiazole Derivatives Against Key Bacterial and Fungal Strains. Acta Chimica Slovenica. Retrieved from [Link]

  • Pleșca, D. A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy. Retrieved from [Link]

  • Pleșca, D. A., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. ResearchGate. Retrieved from [Link]

  • Adejumobi, K. O., et al. (2013). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. International Journal of Chemistry. Retrieved from [Link]

Sources

Mass Spectrometry Characterization of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide: A Comparative Guide to LC-ESI-QqQ vs. LC-HRMS-QTOF Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in drug discovery, widely recognized for its profound antimicrobial, anticancer, and anti-inflammatory properties 1. The compound 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide (Exact Mass: 186.0575 Da) integrates this bioactive core with an N,N-dimethylacetamide moiety to enhance aqueous solubility and modulate its pharmacokinetic profile.

Accurate analytical characterization of this compound is critical for monitoring its metabolic fate and ensuring synthetic purity. Because N,N-dimethylacetamide derivatives are prone to thermal degradation in traditional Gas Chromatography (GC) injection ports 2, Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the definitive analytical standard. This guide objectively compares two leading LC-MS platforms—Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF)—and provides field-proven, self-validating methodologies for its characterization.

Structural Mechanistics & Fragmentation Causality

As an Application Scientist, method development begins with understanding the molecule's proton affinity and bond dissociation energies.

Ionization Strategy: The molecule possesses multiple basic nitrogen atoms (the primary amine and the thiadiazole ring nitrogens). Consequently, Positive Electrospray Ionization (ESI+) is the optimal choice. The addition of 0.1% Formic Acid (FA) to the mobile phase forces the equilibrium toward the fully protonated state, yielding a dominant precursor ion at m/z 187.06 .

Collision-Induced Dissociation (CID) Dynamics: Upon isolation and fragmentation in the collision cell, the molecule undergoes predictable, diagnostically useful fragmentation pathways [[3]]():

  • Side-Chain Cleavage: The N,N-dimethylacetamide group undergoes a facile neutral loss of dimethylamine (45 Da), generating a stable fragment at m/z 142.02.

  • Core Isolation: Cleavage of the acetamide linker yields the protonated 2-amino-1,3,4-thiadiazole core at m/z 102.01.

  • Ring Opening: At elevated collision energies, the 1,3,4-thiadiazole ring undergoes a characteristic multiple bond-breaking decomposition, specifically the loss of N₂ (28 Da) 3, resulting in a terminal fragment at m/z 74.01.

Fragmentation M [M+H]+ m/z 187.06 F1 Fragment A m/z 142.02 M->F1 -45 Da Loss of HN(CH3)2 F2 Fragment B m/z 102.01 M->F2 -85 Da Cleavage of side chain F3 Fragment C m/z 74.01 F2->F3 -28 Da Loss of N2 (Ring opening)

Collision-induced dissociation (CID) fragmentation pathway of the protonated molecular ion.

Platform Comparison: LC-ESI-QqQ vs. LC-HRMS-QTOF

Choosing the correct MS architecture depends entirely on the experimental objective.

  • Triple Quadrupole (QqQ): Operates via Multiple Reaction Monitoring (MRM). By filtering specific precursor-to-product transitions, it effectively eliminates matrix noise. Verdict: Unmatched for high-throughput, low-level quantitation (e.g., plasma PK studies).

  • High-Resolution Q-TOF: Provides exact mass measurements (< 5 ppm error) and captures full-scan MS/MS spectra without predefined transitions. Verdict: Essential for structural elucidation, impurity profiling, and identifying unknown in vivo metabolites.

Table 1: Performance Comparison Matrix
ParameterLC-ESI-QqQ (Triple Quadrupole)LC-HRMS-QTOF
Primary Application Targeted Quantitation (PK/PD)Qualitative Profiling & Metabolite ID
Mass Accuracy Unit Mass (~0.1 Da)High Resolution (< 5 ppm error)
Sensitivity (LOD) Sub-nanogram/mL (Femtogram level)Low nanogram/mL
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude
Data Acquisition Multiple Reaction Monitoring (MRM)Full Scan / Data-Dependent Acquisition (DDA)

Self-Validating Experimental Protocols

To ensure data integrity, the following protocol incorporates a self-validating system suitability check.

Phase 1: System Suitability & Carryover Validation

Causality: The polar amide group can adsorb to active sites in the autosampler injection loop, causing run-to-run carryover. Validation Checkpoint: Before analyzing biological samples, inject a matrix-matched blank. The signal at m/z 187.06 must be < 5% of the Lower Limit of Quantification (LLOQ). Furthermore, the Signal-to-Noise (S/N) ratio for the lowest calibration standard must be ≥ 102.

Phase 2: LC-MS/MS Step-by-Step Workflow
  • Sample Preparation: Precipitate matrix proteins using cold acetonitrile (1:3 v/v). Centrifuge at 14,000 × g for 10 minutes. Dilute the supernatant 1:10 in the initial mobile phase to prevent solvent-induced peak broadening.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (2.1 × 50 mm, 1.7 µm). Causality: The sub-2-micron particles minimize eddy diffusion, sharpening the peak for higher MS sensitivity, while the C18 phase provides the necessary hydrophobic retention for the thiadiazole core.

    • Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • ESI Source Optimization:

    • Capillary Voltage: +3.0 kV.

    • Desolvation Temperature: 400°C. Causality: Rapid droplet desolvation is required for sensitivity. The fast transit time in the ESI plume prevents the thermal degradation of the acetamide moiety that typically plagues GC methods 2.

Workflow cluster_MS Mass Spectrometry Platforms S1 1. Sample Preparation 0.1% FA to ensure protonation S2 2. LC Separation C18 RP-HPLC (Gradient) S1->S2 S3 3. ESI+ Ionization Capillary: 3.0 kV S2->S3 QqQ Triple Quadrupole (QqQ) MRM for Quantitation S3->QqQ High Duty Cycle QTOF HRMS (Q-TOF) Exact Mass for Structure S3->QTOF High Resolution S4 4. Data Validation S/N > 10, Mass Error < 5 ppm QqQ->S4 QTOF->S4

LC-MS/MS workflow comparing QqQ and Q-TOF platforms for thiadiazole characterization.

Quantitative Data Presentation

For targeted QqQ analysis, establishing the correct MRM transitions and collision energies (CE) is vital for maximizing the signal-to-noise ratio. The quantifier ion is selected based on the highest abundance, while the qualifier ion ensures structural confirmation.

Table 2: Optimized MRM Transitions and Collision Energies (QqQ)
Precursor Ion (m/z)Product Ion (m/z)Transition TypeCollision Energy (eV)Structural Assignment
187.06142.02Quantifier15Loss of dimethylamine (-45 Da)
187.06102.01Qualifier 125Cleavage of acetamide side chain
187.0674.01Qualifier 240Thiadiazole ring opening (-N₂)

References

  • Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. nih.gov. 3

  • Concentration determination of urinary metabolites of N,N-dimethylacetamide by high-performance liquid chromatography-tandem mass spectrometry. nih.gov. 2

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. acs.org. 1

Sources

NMR Spectroscopy Validation for 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide: Benchtop vs. High-Field Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating heterocyclic small molecules that exhibit complex dynamic behaviors in solution. The compound 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide presents two distinct analytical hurdles: the exchangeable protons of the 5-amino group on the 1,3,4-thiadiazole ring, and the restricted C–N bond rotation inherent to the N,N-dimethylacetamide moiety.

This guide objectively compares the performance of Benchtop NMR (80 MHz) against High-Field NMR (600 MHz) for the structural validation of this compound. Rather than simply listing acquisition parameters, we will deconstruct the causality behind the experimental design and establish a self-validating protocol to ensure absolute data integrity.

The Causality of Analytical Choices

Solvent Selection: Why DMSO-d6?

The 5-amino group on the thiadiazole ring is highly susceptible to rapid proton exchange. If a protic solvent like D₂O or CD₃OD is used, the –NH₂ signal will broaden into the baseline or disappear entirely due to deuterium exchange. DMSO-d6 is deliberately chosen because it acts as a strong hydrogen-bond acceptor. It stabilizes the –NH₂ protons, preventing rapid exchange and shifting the signal downfield (typically ~7.0–7.5 ppm), effectively separating it from the aliphatic region[1].

Platform Selection: Benchtop vs. High-Field

The N,N-dimethylacetamide group exhibits partial double-bond character at the amide C–N bond, restricting rotation at room temperature. This creates two distinct magnetic environments (rotamers) for the two methyl groups.

  • High-Field NMR (600 MHz): Provides the spectral dispersion required to resolve these rotamers into two sharp, distinct singlets. It is essential for rigorous impurity profiling and definitive structural elucidation[2].

  • Benchtop NMR (80 MHz): Due to lower resolution and second-order effects, benchtop systems often merge these rotamers into a single broad peak or a poorly resolved doublet[3]. However, it offers superior throughput, lower operational costs, and is perfectly adequate for routine identity confirmation once the spectral footprint is understood.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, every analytical run must include internal checks. The following protocol utilizes the isolated –CH₂– signal as an internal calibration standard to validate the integrity of the exchangeable –NH₂ protons.

Step 1: Sample Preparation (Strictly Anhydrous)

  • Weigh exactly 10.0 mg of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (from a freshly opened ampoule to prevent moisture contamination).

  • Causality Check: Moisture in the solvent will catalyze proton exchange, artificially reducing the integration value of the 5-amino peak.

Step 2: Benchtop NMR Acquisition (80 MHz)

  • Load the sample into the benchtop spectrometer.

  • Set the acquisition to 64 transients (scans) with a relaxation delay (D1) of 4 seconds.

  • Causality Check: The lower magnetic field inherently suffers from lower sensitivity[2]. Increasing the transients compensates for the signal-to-noise ratio (SNR), particularly for the broad –NH₂ peak.

Step 3: High-Field NMR Acquisition (600 MHz)

  • Load the sample into the 600 MHz spectrometer equipped with a cryoprobe.

  • Set the acquisition to 16 transients with a D1 of 2 seconds.

  • Causality Check: The high sensitivity of the cryoprobe allows for rapid acquisition while maintaining an SNR >100 for all signals.

Step 4: Data Processing & Self-Validation

  • Apply exponential line broadening (0.3 Hz for High-Field, 1.0 Hz for Benchtop), Fourier transform, and apply phase/baseline corrections.

  • The Self-Validating Step: Calibrate the integral of the isolated –CH₂– singlet (~4.10 ppm) to exactly 2.00 .

  • Evaluate the –NH₂ peak (~7.30 ppm). If the integral is significantly less than 2.00 (e.g., <1.70), the sample has absorbed atmospheric moisture, invalidating the quantitative assessment of the amino group. The N(CH₃)₂ region (~2.85–3.05 ppm) must integrate to 6.00 .

Quantitative Data Presentation

The table below summarizes the expected ¹H NMR performance across both platforms, highlighting the critical resolution differences caused by the restricted amide rotation.

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityBenchtop NMR (80 MHz) PerformanceHigh-Field NMR (600 MHz) Performance
5-NH₂ (Thiadiazole)~7.10 – 7.50Broad SingletSingle broad peak (SNR ~15)Sharp, well-defined broad singlet (SNR >100)
–CH₂– (Acetamide)~4.00 – 4.20SingletResolved singletHighly resolved, sharp singlet
N(CH₃)₂ (Amide)~2.85 & 3.05SingletsMerged broad peak (~2.95 ppm)Two distinct, sharp singlets (Resolved Rotamers)

Visualizing the Validation Workflow

The following logic diagram maps the decision-making process and expected data outputs when validating this compound across both NMR platforms.

NMR_Validation A 2-(5-Amino-1,3,4-thiadiazol-2-YL) -N,N-dimethylacetamide B Sample Prep: DMSO-d6 (Hydrogen Bond Stabilization) A->B C Benchtop NMR (80 MHz) Routine Identity QC B->C D High-Field NMR (600 MHz) Rotamer & Impurity Profiling B->D E Broad Amide N(CH3)2 Peak (Unresolved Rotamers) C->E F Distinct N(CH3)2 Singlets (Resolved Amide Rotamers) D->F G Orthogonal Verification (LC-MS / FT-IR) E->G F->G

Workflow comparing Benchtop vs. High-Field NMR validation for thiadiazole derivatives.

Conclusion

For the validation of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide, High-Field NMR remains the gold standard for absolute structural elucidation, specifically due to its ability to resolve the N,N-dimethylacetamide rotamers. However, once the merged-peak phenomenon of the amide methyls is understood and accounted for, Benchtop NMR serves as a highly efficient, cost-effective alternative for routine batch validation and high-throughput quality control.

References

  • Mohammed, M. S., & Flifel, I. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences.
  • D’Amelio, N., et al. (2024). Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. Chemistry—Methods, Wiley.
  • Rumpf, J., et al. (2024). Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation.

Sources

A Senior Application Scientist's Guide to Ensuring Reproducibility of Novel Compounds in High-Throughput Screening: A Case Study with 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Reproducibility Imperative in Drug Discovery

In the fast-paced world of drug discovery, high-throughput screening (HTS) serves as the engine for identifying novel chemical entities that can modulate biological targets.[1] The primary goal is to screen vast compound libraries to find "hits" that will serve as the starting point for developing new therapeutics.[1] However, the path from hit identification to a viable drug candidate is fraught with challenges, chief among them being the issue of experimental reproducibility.[2][3][4] An initial promising result that cannot be consistently replicated is not only a resource drain but can also derail promising research avenues.[5][6]

This guide provides a comprehensive framework for assessing and ensuring the reproducibility of novel compounds in HTS, using the exemplar molecule, 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide . While specific data on this particular compound's HTS performance is not widely published, its structural class—the 1,3,4-thiadiazoles—is of significant interest in medicinal chemistry. These compounds are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8] The principles and protocols detailed herein are therefore broadly applicable to this and other novel chemical scaffolds entering the drug discovery pipeline.

Section 1: Compound Profile and a Hypothetical HTS Assay

The 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile pharmacophore.[7] Its properties, such as being a bioisostere of pyrimidine, allow it to interact with biological targets like proteins and DNA.[7][9] The mesoionic nature of the ring may enhance its ability to cross cellular membranes, a desirable characteristic for drug candidates.[7][9] However, like many heterocyclic compounds, derivatives of this class can present challenges in HTS, including issues with aqueous solubility, potential for aggregation, and interference with certain assay technologies.[10]

Our subject molecule, 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide, incorporates this core. The N,N-dimethylacetamide group is a polar, aprotic solvent component, suggesting it may influence the compound's solubility profile.[11][12][13]

Hypothetical Target and Assay: VEGFR-2 Kinase Inhibition

To provide a concrete experimental context, we will hypothesize a common HTS application: screening for inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[14] Certain thiadiazole derivatives have been explored as potential kinase inhibitors.[7]

Our model assay will be a fluorescence-based biochemical assay that measures the phosphorylation of a peptide substrate by the VEGFR-2 kinase domain. Inhibition of the kinase by a test compound results in a decrease in the fluorescent signal.

Section 2: The Statistical Foundation of a Reproducible HTS Assay

Before embarking on a full-scale screen, the assay must be rigorously validated to ensure it is robust and reliable.[5][15] Several key statistical parameters are used to quantify assay performance.[15][16]

  • Z'-Factor: This dimensionless parameter is a widely accepted measure of assay quality, reflecting the separation between high (uninhibited) and low (fully inhibited) signal controls, while accounting for signal variability.[17]

  • Coefficient of Variation (%CV): This metric quantifies the variability of control signals relative to their mean. It is a crucial indicator of the precision of the measurements.[5][18]

  • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay, or the magnitude of the signal window between the positive and negative controls.[5]

Parameter Acceptable Excellent Notes
Z'-Factor 0.4 - 0.5> 0.5A Z'-factor > 0.5 is the gold standard for most HTS campaigns.[18]
%CV < 20%< 10%Lower variability is always preferred for higher confidence in hit identification.[5][18]
S/B Ratio > 3> 10A larger window makes it easier to distinguish hits from noise.[5]

These parameters are not just abstract numbers; they are the gatekeepers that determine whether an assay is "fit for purpose" for a costly and labor-intensive HTS campaign.[5][17]

Section 3: Experimental Protocols for Assessing Reproducibility

A systematic, multi-day validation process is essential to confirm that the assay performs consistently over time.[15][19]

Protocol 1: Compound Solubility and Stability Assessment

Rationale: Poor solubility is a primary cause of irreproducible results and false positives, often due to compound precipitation or aggregation. This protocol establishes the practical working concentration of the test compound.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide in 100% DMSO.

  • Visual Inspection: Visually inspect the solution for any undissolved particulate matter.

  • Kinetic Solubility Measurement (Nephelometry): a. In a 384-well plate, perform a serial dilution of the DMSO stock into an aqueous assay buffer. b. Measure turbidity using a nephelometer at time zero and after a 1-hour incubation.[20] c. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Stability Assessment: a. Incubate an aliquot of the compound in assay buffer at the screening concentration for the planned duration of the HTS assay. b. Use HPLC to compare the concentration and purity of the compound at the beginning and end of the incubation period to detect any degradation.[21]

Protocol 2: Multi-Day Assay Validation

Rationale: This protocol assesses the intra-plate, inter-plate, and inter-day reproducibility of the assay, ensuring that results are consistent regardless of the plate used or the day the experiment is run.[15][16][19]

Methodology: This protocol should be repeated on three separate days.[15]

  • Plate Preparation: For each day, prepare three 384-well assay plates.

  • Control Layout:

    • Negative Control: Fill half the wells of each plate with the assay components and DMSO vehicle only (representing 0% inhibition).

    • Positive Control: Fill the other half of the wells with the assay components and a known, potent VEGFR-2 inhibitor (representing 100% inhibition).

    • Interleaved Layout: Distribute the controls in an interleaved or checkerboard pattern to detect any systematic errors like edge effects.[15]

  • Assay Execution: Run the VEGFR-2 kinase assay according to the established protocol (e.g., incubate, add detection reagents, read fluorescence).

  • Data Analysis: a. For each plate, calculate the mean and standard deviation for both the positive and negative controls. b. Calculate the Z'-Factor, %CV, and S/B ratio for each of the nine plates. c. The assay is considered robust if these metrics consistently meet the acceptance criteria across all plates and all three days.[15][18]

Section 4: Visualizing Workflows and Troubleshooting

To maintain scientific integrity, a clear workflow and a logical troubleshooting process are essential.

HTS Reproducibility Workflow

HTS_Workflow cluster_prep Phase 1: Preparation & QC cluster_validation Phase 2: Assay Validation cluster_screening Phase 3: Screening & Analysis Compound Test Compound (e.g., Thiadiazole) Solubility Protocol 1: Solubility & Stability QC Compound->Solubility Assay Protocol 2: 3-Day Validation Run Solubility->Assay Reagent Reagent QC (Enzyme, Substrate) Reagent->Assay Stats Calculate Z', %CV, S/B Assay->Stats Decision Meet Criteria? Stats->Decision Decision->Assay No (Re-optimize) Pilot Pilot Screen Decision->Pilot Yes Full Full HTS Campaign Pilot->Full

Caption: High-level workflow for HTS assay validation.

Troubleshooting Reproducibility Issues

Troubleshooting_Tree Start Reproducibility Fails (e.g., Z' < 0.5 or %CV > 20%) Check_Variability Is %CV high for POS or NEG controls? Start->Check_Variability Check_Window Is Signal Window (S/B) low? Check_Variability->Check_Window No Dispenser Check Liquid Handlers & Dispensers Check_Variability->Dispenser Yes Compound_Issue Investigate Compound (Solubility, Aggregation, Interference) Check_Window->Compound_Issue No Assay_Time Check Signal Stability Over Time Check_Window->Assay_Time Yes Reagents Re-validate Reagent Stability (Enzyme activity, substrate integrity) Dispenser->Reagents Assay_Time->Reagents

Caption: Decision tree for troubleshooting common HTS reproducibility problems.

Section 5: Comparison with Alternative Approaches

Evaluating a novel compound requires context. Its performance should be compared against both alternative compounds and alternative methodologies.

Comparison Point 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide Alternative 1: Known Potent Inhibitor (e.g., Tivozanib) [14]Alternative 2: Label-Free Assay (e.g., SPR)
Primary Advantage Novel chemical scaffold, potentially new IP and mechanism of action.Well-characterized; serves as a reliable positive control and benchmark for potency.Direct measurement of binding; not susceptible to fluorescence interference.
Reproducibility Risk High. Unknown solubility, stability, and potential for assay interference.[10] Requires rigorous validation.Low. Properties are well-documented. Reproducibility is expected to be high.Medium. Can be sensitive to buffer conditions and non-specific binding. Requires specialized instrumentation.
Throughput High (compatible with 384/1536-well plates).High (compatible with 384/1536-well plates).Lower; typically used for hit validation rather than primary screening.
Key Validation Step Protocol 1 (Solubility/Stability) is critical before proceeding.Confirming expected potency (IC50) and Z'-factor performance.Ensuring specific binding and lack of surface artifacts.

Conclusion

The reproducibility of a high-throughput screening assay is the bedrock upon which a successful drug discovery campaign is built. For a novel compound like 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide, a rigorous, multi-faceted validation strategy is not optional—it is essential. By systematically evaluating compound-specific properties like solubility and stability, and by statistically validating assay performance using metrics such as the Z'-factor and %CV, researchers can build confidence in their results.[5][15] This disciplined approach minimizes the risk of pursuing false positives, ensures the efficient use of resources, and ultimately accelerates the journey from a novel "hit" to a life-changing therapeutic.

References

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015, June 3). IntechOpen. [Link]

  • EU-OPENSCREEN ERIC. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-Openscreen. [Link]

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  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023, December 14). MDPI. [Link]

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  • Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PMC. [Link]

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Safety Operating Guide

Proper Disposal of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide, a compound of interest in contemporary research. By understanding the inherent chemical properties and adhering to established safety protocols, you can ensure the safe and compliant disposal of this substance, thereby protecting yourself, your colleagues, and the environment.

Hazard Assessment and Characterization

Anticipated Hazards:

  • Toxicity: Aminothiadiazole derivatives can exhibit a range of biological activities and potential toxicity.[1][2] The N,N-dimethylacetamide moiety is classified as a substance with potential reproductive toxicity and is harmful if inhaled or in contact with skin.[3][4][5]

  • Irritation: Similar compounds are known to cause serious eye irritation.[6] Skin and respiratory irritation are also potential hazards.

  • Environmental Hazards: The environmental fate and effects of this specific compound are not well-documented. However, as a precautionary principle, it should be treated as potentially harmful to aquatic life and should not be released into the environment.[3][7]

Based on these potential hazards, 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide must be treated as hazardous chemical waste .[8]

Personal Protective Equipment (PPE)

Prior to handling the compound for disposal, ensure that appropriate personal protective equipment is worn.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and absorption.[6]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and eye irritation.[6]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodTo minimize inhalation of any potential dust or vapors.[3][6]

Segregation and Waste Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Select a clearly labeled, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.[10][11]

  • Labeling: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE ".[8][10][12] The label must also include:

    • The full chemical name: "2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide" (no abbreviations or formulas).[10]

    • The approximate quantity or concentration of the waste.

    • The date when waste was first added to the container.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams unless their compatibility is confirmed. Specifically, avoid mixing with:

    • Strong oxidizing agents.[3][6]

    • Strong acids or bases.[11]

    • Reactive chemicals.

  • Container Management: Keep the waste container securely closed except when adding waste.[8][10] Store the container in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[10][12]

Disposal Workflow

The disposal of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide must be handled through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]

DisposalWorkflow cluster_Lab Laboratory Procedures cluster_EH_S Institutional Oversight cluster_Disposal Final Disposition A 1. Characterize Waste & Don Appropriate PPE B 2. Segregate Waste into a Labeled, Compatible Container A->B Handle with care C 3. Store in a Designated Satellite Accumulation Area (SAA) B->C Secure storage D 4. Request Waste Pickup via Institutional EH&S Office C->D Container is full or per institutional policy E 5. EH&S Personnel Collect, Consolidate, and Manifest Waste D->E Scheduled pickup F 6. Transport by Licensed Hauler to a Treatment, Storage, and Disposal Facility (TSDF) E->F Regulatory compliance G 7. Final Disposal via High-Temperature Incineration (Typical) F->G Environmentally sound destruction

Caption: Disposal workflow for 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Restrict access to the spill location.

  • Consult SDS: Refer to the safety data sheet for any specific cleanup instructions.

  • Absorb the Spill: Use an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill kit to absorb the material.[13]

  • Collect and Containerize: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water.[13]

  • Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate: Immediately evacuate the laboratory.

  • Alert Authorities: Contact your institution's emergency response team or EH&S office.

  • Provide Information: Be prepared to provide the name of the chemical and any other relevant information to emergency personnel.

Decontamination of Empty Containers

Empty containers that once held 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N,N-dimethylacetamide must also be managed properly.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., ethanol or acetone) at least three times.[9]

  • Collect Rinsate: The first rinseate must be collected and disposed of as hazardous chemical waste.[9] Subsequent rinsates may also need to be collected depending on local regulations and the toxicity of the compound.

  • Deface Label: Completely remove or deface the original label on the container.[9]

  • Final Disposal: Once decontaminated, the container can typically be disposed of through the appropriate laboratory glass or plastic recycling stream.

Regulatory Framework

The disposal of hazardous chemical waste is regulated by federal and state authorities, such as the Environmental Protection Agency (EPA) in the United States.[10][11][12] It is imperative to adhere to all institutional policies, which are designed to be in compliance with these regulations. Your institution's EH&S office is the primary resource for specific guidance and procedures applicable to your location.

By following these procedures, you contribute to a culture of safety and ensure that your research is conducted in an environmentally responsible manner.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

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  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. ResearchGate. [Link]

  • N,N-Dimethylacetamide Standard Operating Procedure. Clemson University. [Link]

  • N,N-Dimethylacetamide MSDS. ScienceLab.com. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Safety Data Sheet for N,N-Dimethylacetamide dimethylacetal. DC Fine Chemicals. [Link]

  • Safety Data Sheet for 2-(Boc-amino)thiazole. Fisher Scientific. [Link]

  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. [Link]

  • Synthesis and characterization of new 1, 3, 4-thiadiazole derivatives of naproxen as a potential antineoplastic agent. Al-Mustansiriyah Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [Link]

  • Laboratory Hazardous Waste Disposal Guideline. UNSW Sydney. [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. [Link]

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Operational Guide & PPE Specifications for 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a researcher or drug development professional, handling novel heterocyclic building blocks requires moving beyond generic safety data sheets. 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide (CAS: 1211773-00-0) is a highly specialized intermediate frequently utilized in the synthesis of carbonic anhydrase inhibitors, antibacterial agents, and metabolic modulators.

Because this compound merges a reactive 1,3,4-thiadiazole core with an N,N-dimethylacetamide (DMA) moiety, it presents unique occupational hazards. This guide breaks down the mechanistic causality behind its risks and provides field-proven, self-validating protocols for safe operational handling and disposal.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The thiadiazole ring is a known irritant to mucosal membranes and the respiratory tract . More critically, the N,N-dimethylacetamide (DMA) structural component acts as a powerful permeation enhancer. DMA derivatives are well-documented reproductive toxins and hepatotoxins that can rapidly cross the dermal barrier . If this solid compound is dissolved in organic solvents like DMSO or DMF for biological assays, its systemic bioavailability through accidental skin contact increases exponentially.

Table 1: Physicochemical & Hazard Profile

ParameterValue / SpecificationCausality / Operational Impact
CAS Number 1211773-00-0Unique identifier for inventory and hazardous waste tracking.
Molecular Weight 186.23 g/mol Low MW increases the risk of systemic absorption if inhaled or absorbed.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires strict anti-static handling procedures.
Target Organs Liver, Reproductive SystemDriven by the DMA moiety; necessitates absolute dermal and inhalation protection .
Personal Protective Equipment (PPE) Matrix

Generic laboratory PPE is insufficient for handling permeation-enhancing amides. Every piece of equipment must be selected based on the specific chemical vulnerabilities of the compound.

Table 2: PPE Specifications & Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Butyl rubber (≥ 0.3 mm) or Double NitrileThe DMA moiety acts as a permeation enhancer. Standard nitrile degrades rapidly upon contact with solvated DMA/DMSO mixtures .
Eye Protection EN 166 Compliant Safety GogglesPrevents conjunctival absorption of airborne organic particulates.
Body Protection Nomex or Cotton Lab Coat (Knee-length)Mitigates electrostatic discharge which could ignite organic dust or aerosolized solvent .
Respiratory FFP3 / N99 Particulate RespiratorEssential if weighing outside a draft-free enclosure to block fine respirable dust .
Operational Protocol: Preparation of In Vitro Stock Solutions

This step-by-step methodology ensures the safe reconstitution of 2-(5-Amino-1,3,4-thiadiazol-2-yl)-N,N-dimethylacetamide in DMSO for downstream assays.

Self-Validating Check: Before beginning, ensure the analytical balance is properly calibrated and the fume hood's draft shield is fully functional to prevent micro-currents from dispersing the powder.

Step 1: Pre-Operation Setup

  • Verify the fume hood face velocity is actively reading between 0.4 - 0.6 m/s . If the alarm sounds, halt operations immediately; proper flow ensures the containment of aerosolized particulates.

  • Don primary PPE: Lab coat, safety goggles, and a base layer of standard nitrile gloves.

Step 2: Material Transfer

  • Transfer the sealed vial of the compound directly into the fume hood before opening.

  • Causality: Opening the vial only under negative pressure prevents the accidental dispersion of the active pharmaceutical ingredient (API) into the general laboratory environment.

Step 3: Weighing & Solvation

  • Don a second pair of outer gloves (Butyl rubber is strictly recommended if handling DMSO) .

  • Using an anti-static spatula, weigh the required mass onto a tared, anti-static weigh boat.

  • Transfer the powder directly into a sterile glass vial.

  • Add the required volume of solvent slowly to the vial.

  • Self-Validation: Cap the vial immediately after solvent addition. Visually confirm complete dissolution by swirling gently before removing the vial from the hood.

Step 4: Decontamination

  • Wipe down the spatula, balance, and hood surface with a 70% ethanol/water solution (the compound is polar and will lift easily).

  • Dispose of the outer gloves and weigh boat in the designated hazardous solid waste container.

Spill Management & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent inhalation and surface contamination.

Spill Response (Solid Powder):

  • Containment: Do NOT sweep the powder. Sweeping mechanically aerosolizes the API, bypassing standard dermal PPE and creating a severe inhalation hazard.

  • Neutralization: Cover the spill with damp absorbent paper (using water or a mild ethanol solution) to trap the dust and prevent it from becoming airborne .

  • Collection: Carefully scoop the damp material using a non-sparking tool and place it into a sealable hazardous waste bag.

  • Validation: Wipe the area twice with a solvent-soaked rag. Verify that no visible crystalline residue remains on the surface.

Waste Segregation:

  • Solid Waste: Contaminated PPE, weigh boats, and empty vials must be placed in a rigid, leak-proof container labeled "Toxic Organic Solid Waste - Contains DMA derivatives".

  • Liquid Waste: Solutions containing the compound must be segregated into non-halogenated organic waste (unless explicitly mixed with halogenated solvents) and sent for high-temperature incineration . Never flush these solutions down the drain.

Operational Workflow Visualization

G Start Risk Assessment & Hazard Identification PPE Don PPE (Butyl/Nitrile Gloves, Goggles) Start->PPE Hood Transfer to Fume Hood (Verify Flow: 0.5 m/s) PPE->Hood Handle Weigh & Dissolve (Avoid Aerosolization) Hood->Handle Spill Spill Occurs? Handle->Spill Clean Contain Spill (Wet Wipe Solid / Absorb Liquid) Spill->Clean Yes End Decontaminate Area & Doff PPE Spill->End No Waste Hazardous Waste Disposal (Incineration Protocol) Clean->Waste Waste->End

Operational workflow for the safe handling and spill management of thiadiazole derivatives.

References
  • Penta Chemicals. "N,N-Dimethylacetamide - SAFETY DATA SHEET." Penta Chemicals, 2025. [Link]

  • Carl Roth. "Safety Data Sheet: N,N-Dimethylacetamide (DMA)." Carl Roth, 2024. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.